Pradigastat Sodium
Descripción
Structure
3D Structure of Parent
Propiedades
Número CAS |
956136-98-4 |
|---|---|
Fórmula molecular |
C25H23F3N3NaO2 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
sodium 2-[4-[4-[5-[[6-(trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexyl]acetate |
InChI |
InChI=1S/C25H24F3N3O2.Na/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33;/h5-12,14-17,31H,1-4,13H2,(H,32,33);/q;+1/p-1 |
Clave InChI |
MUZRGKSNUTWRAF-UHFFFAOYSA-M |
SMILES canónico |
C1CC(CCC1CC(=O)[O-])C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F.[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pradigastat sodium; LCQ 908ABA; LCQ-908ABA; LCQ908ABA; LCQ 908; LCQ-908; LCQ908; |
Origen del producto |
United States |
Foundational & Exploratory
Pradigastat Sodium: A Deep Dive into its Mechanism of Action as a DGAT1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradigastat sodium is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] This enzyme plays a pivotal role in the final step of triglyceride synthesis, making it a key therapeutic target for metabolic disorders characterized by elevated triglyceride levels.[3][4] Pradigastat has been investigated for its potential in treating conditions such as familial chylomicronemia syndrome (FCS), obesity, and type 2 diabetes.[1][2][5] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of DGAT1
The primary mechanism of action of this compound is the selective inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a microsomal enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol (DAG) and fatty acyl-CoA.[3][4] This enzymatic reaction is crucial for the absorption of dietary fats in the small intestine, where enterocytes re-esterify digested fatty acids and monoglycerides back into triglycerides, which are then packaged into chylomicrons for transport in the bloodstream.[6]
By inhibiting DGAT1, pradigastat directly blocks this triglyceride synthesis pathway in the enterocytes.[1][6] This leads to a significant reduction in the assembly and secretion of chylomicrons, thereby lowering postprandial (after-meal) triglyceride levels in the plasma.[2][7] The inhibition of DGAT1 by pradigastat is competitive with the acyl-CoA substrate.[8]
The physiological consequences of DGAT1 inhibition extend beyond the simple reduction of triglyceride absorption. Preclinical and clinical studies have revealed a more complex interplay of effects, including:
-
Modulation of Gut Hormones: Inhibition of DGAT1 has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), while decreasing the secretion of glucose-dependent insulinotropic polypeptide (GIP).[8][9] This is thought to be a result of an increased delivery of lipids to the distal small intestine, where L-cells (which secrete GLP-1 and PYY) are more abundant.[6][9] The increased levels of GLP-1 can contribute to improved glucose homeostasis.[3]
-
Improved Insulin Sensitivity: By reducing lipid accumulation in tissues such as the liver and muscle, DGAT1 inhibition may lead to improved insulin sensitivity.[3][5]
-
Reduced Body Weight: In preclinical models, DGAT1 inhibitors have been associated with reduced body weight, which is attributed to both reduced fat absorption and increased energy expenditure.[5]
Quantitative Data
The following tables summarize the key quantitative data related to the pharmacology and clinical efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of Pradigastat
| Target | IC50 (µM) | Cell Line/System | Reference |
| DGAT1 | 0.157 | Human intestinal microsomes | [10] |
| BCRP | 5 | Human ovarian cancer cells | [10] |
| OATP1B1 | 1.66 | Transfected cells | [10] |
| OATP1B3 | 3.34 | Transfected cells | [10] |
| OAT3 | 0.973 | Transfected cells | [10] |
Table 2: Pharmacokinetic Properties of Pradigastat in Humans
| Parameter | Value | Population | Reference |
| Tmax (median) | ~10 hours | Healthy Subjects | [11] |
| Terminal Half-life | ~150 hours | Healthy Subjects | [7] |
| Absolute Oral Bioavailability | ~41% | Healthy Subjects | [2] |
| Metabolism | Primarily via UGT1A1 and UGT1A3 | Humans | [2] |
| Elimination | Fecal | Humans | [2] |
Table 3: Clinical Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS)
| Dose | Change in Fasting Triglycerides | Change in Postprandial Triglyceride AUC | Change in Fasting ApoB48 | Study | Reference |
| 10 mg | No significant reduction | - | - | NCT01146522 | [7] |
| 20 mg | 41% reduction | -37% | Significant reduction | NCT01146522 | [7] |
| 40 mg | 70% reduction | -30% | Significant reduction | NCT01146522 | [7] |
Experimental Protocols
DGAT1 Enzyme Inhibition Assay (Representative Protocol)
This protocol is a representative method for determining the in vitro inhibitory activity of a compound like pradigastat against DGAT1, based on commonly used methodologies.[10]
Materials:
-
Human intestinal microsomes (source of DGAT1)
-
This compound or other test inhibitor
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Radiolabeled fatty acyl-CoA substrate (e.g., [14C]oleoyl-CoA)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/mL fatty acid-free BSA)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a stock solution of pradigastat in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the assay buffer.
-
Add the human intestinal microsomes to the buffer.
-
Add varying concentrations of pradigastat or vehicle control to the tubes.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the DAG and [14C]oleoyl-CoA substrates.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water).
-
Extract the lipids by vortexing and centrifugation.
-
Transfer the organic phase containing the radiolabeled triglycerides to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition for each concentration of pradigastat and determine the IC50 value by fitting the data to a dose-response curve.
Oral Fat Tolerance Test (OFTT) in Rodents (Representative Protocol)
This protocol outlines a typical OFTT used to evaluate the in vivo efficacy of DGAT1 inhibitors on postprandial lipemia.[12][13]
Materials:
-
Rodents (e.g., C57BL/6 mice)
-
This compound or vehicle control
-
Lipid source (e.g., corn oil or olive oil)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride assay kit
Procedure:
-
Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Administer pradigastat or vehicle control orally (gavage) at a predetermined time before the lipid challenge (e.g., 1 hour).
-
Collect a baseline blood sample (t=0) from the tail vein or other appropriate site.
-
Administer a bolus of the lipid source orally (gavage).
-
Collect blood samples at multiple time points after the lipid challenge (e.g., 1, 2, 4, and 6 hours).
-
Process the blood samples to obtain plasma or serum.
-
Measure the triglyceride concentrations in the plasma/serum samples using a commercial assay kit.
-
Plot the plasma triglyceride concentration over time for each treatment group.
-
Calculate the area under the curve (AUC) for the triglyceride excursion to quantify the total postprandial lipid response.
-
Compare the triglyceride profiles and AUC values between the pradigastat-treated and vehicle-treated groups to determine the effect of the inhibitor on postprandial hypertriglyceridemia.
Visualizations
Signaling Pathway of DGAT1 Inhibition
Caption: Signaling pathway illustrating the mechanism of action of pradigastat.
Experimental Workflow for an Oral Fat Tolerance Test
Caption: Experimental workflow for a preclinical Oral Fat Tolerance Test (OFTT).
Logical Relationship of Pradigastat's Effects
Caption: Logical relationship of the physiological effects of pradigastat.
References
- 1. Diacylglycerol acyltransferase-1 (DGAT1) inhibition perturbs postprandial gut hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potential mechanism of enhanced postprandial glucagon‐like peptide‐1 release following treatment with a diacylglycerol acyltransferase 1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Pradigastat Sodium and DGAT1 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradigastat sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1][2] This technical guide provides an in-depth overview of the DGAT1 inhibition pathway by pradigastat, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing the underlying biological and experimental frameworks. The information presented is intended to support further research and development in the field of metabolic diseases, particularly those characterized by hypertriglyceridemia.
Introduction to DGAT1 and its Role in Triglyceride Metabolism
Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the metabolic pathway responsible for the synthesis of triglycerides.[3] It catalyzes the final and committed step in the classical monoacylglycerol and glycerol-3-phosphate pathways of triglyceride synthesis by esterifying a fatty acyl-CoA to a diacylglycerol. DGAT1 is highly expressed in the enterocytes of the small intestine, where it plays a critical role in the absorption of dietary fats and the formation of chylomicrons.[1][2] DGAT1 is also expressed in adipose tissue, contributing to the storage of triglycerides.[4]
There are two known DGAT enzymes, DGAT1 and DGAT2, which are encoded by different genes and share no sequence homology.[5] While both enzymes catalyze the same reaction, they are thought to have distinct physiological roles.[4] DGAT2 is considered the predominant enzyme for overall triglyceride synthesis, while DGAT1 appears to be particularly important for the re-esterification of fatty acids during lipolysis to protect against lipotoxicity.[6] The inhibition of DGAT1, therefore, presents a targeted therapeutic strategy for reducing the absorption and synthesis of triglycerides, particularly in the postprandial state.
This compound: A Selective DGAT1 Inhibitor
This compound (formerly LCQ908) is a selective and orally bioavailable inhibitor of DGAT1.[7] Its mechanism of action is the competitive inhibition of the DGAT1 enzyme, thereby reducing the synthesis of triglycerides in the small intestine. This leads to a decrease in the production and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the circulation.
Potency and Selectivity
Pradigastat is a potent inhibitor of DGAT1 with an in vitro IC50 value of 0.157 µM.[7]
Quantitative Data Summary
The following tables summarize the key pharmacokinetic and pharmacodynamic data for this compound from clinical studies.
Table 1: Pharmacokinetic Parameters of Pradigastat in Healthy Overweight or Obese Subjects (Single and Multiple Doses)[1][2]
| Parameter | Single Dose (1-300 mg) | Multiple Doses (1-25 mg for 14 days) |
| Median tmax (hours) | ~10 | Not explicitly stated, steady-state reached by Day 14 |
| Systemic Exposure | Dose-dependent | 10- to 17-fold higher than single dose |
| Half-life | Long | Long |
Table 2: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS) After 21 Days of Treatment[8][9][10]
| Dose | Mean Reduction in Fasting Triglycerides |
| 20 mg | 41% |
| 40 mg | 70% |
Table 3: Effect of Pradigastat on Apolipoprotein B48 (ApoB48) in FCS Patients[9]
| Dose | Effect on Fasting and Postprandial ApoB48 |
| 20 mg and 40 mg | Significant reduction |
Experimental Protocols
This section details the methodologies of key clinical trials investigating the effects of pradigastat.
First-in-Human Study in Healthy Overweight or Obese Subjects
-
Study Design: This was a randomized, placebo-controlled, single- and multiple-dose escalation study.[1][2]
-
Participants: Healthy overweight or obese subjects were enrolled.[1][2]
-
Single-Dose Cohorts (n=72): Subjects were sequentially randomized to receive single oral doses of pradigastat (1, 3, 10, 30, 100, or 300 mg) or placebo under fasted conditions before breakfast.[1][2]
-
Multiple-Dose Cohorts (n=106): Subjects were randomized to receive pradigastat (1, 5, 10, or 25 mg) or placebo once daily before breakfast for 14 days.[1][2]
-
Pharmacodynamic Assessment: A high-fat meal test was administered to assess the effect of pradigastat on postprandial triglyceride excursions over 9 hours.[1][2] Plasma levels of glucose, insulin, and glucagon-like peptide-1 (GLP-1) were also measured.[1][2]
Open-Label Study in Patients with Familial Chylomicronemia Syndrome (FCS)
-
Study Design: This was an open-label, non-randomized, sequential treatment period study (ClinicalTrials.gov identifier: NCT01146522).[8][9][10]
-
Participants: Six patients with a confirmed diagnosis of FCS were enrolled.[8][9][10]
-
Protocol:
-
Run-in Period: Patients followed a very low-fat diet for one week.[8][9][10]
-
Baseline Assessment: Baseline lipid levels, including a low-fat meal tolerance test, were conducted.[8][9][10]
-
Treatment Periods: Patients underwent three consecutive 21-day treatment periods with pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[8][9][10]
-
Washout Periods: Each treatment period was separated by a washout period of at least four weeks.[8][9][10]
-
-
Efficacy Assessments: Fasting triglyceride levels were measured weekly. Postprandial triglycerides, ApoB48, and lipoprotein lipid content were also monitored.[8][9][10]
Visualizing the Pathways and Workflows
The following diagrams illustrate the DGAT1 inhibition pathway and the experimental workflow of the FCS clinical trial.
Caption: DGAT1 Inhibition Pathway by Pradigastat in an Enterocyte.
Caption: Workflow of the Open-Label Clinical Trial of Pradigastat in FCS Patients.
Metabolism and Drug Interactions
Pradigastat is primarily metabolized by hepatic glucuronosyltransferase (UGT) enzymes, specifically UGT1A1 and UGT1A3.[11][12] It is eliminated mainly through the biliary pathway in the feces.[11][12] Clinical studies have shown that pradigastat has a low potential for drug-drug interactions, with no significant interactions observed with drugs such as atazanavir, probenecid, rosuvastatin, digoxin, and warfarin.[11][12]
Safety and Tolerability
In clinical trials, pradigastat has been generally safe and well-tolerated.[1][2] The most common adverse events reported were mild and transient gastrointestinal issues.[8][9][10]
Conclusion
This compound represents a targeted therapeutic approach for managing hypertriglyceridemia by inhibiting DGAT1. Its mechanism of action directly addresses the synthesis of triglycerides in the small intestine, leading to significant reductions in both fasting and postprandial triglyceride levels. The data from clinical trials in healthy volunteers and patients with FCS demonstrate its potential as a novel treatment for this rare and severe metabolic disorder. Further research may explore its utility in other conditions characterized by elevated triglycerides.
References
- 1. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Novel role of a triglyceride-synthesizing enzyme: DGAT1 at the crossroad between triglyceride and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 12. jscimedcentral.com [jscimedcentral.com]
Pradigastat Sodium: A Deep Dive into its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradigastat sodium, also known as LCQ908, is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1).[1][2][3][4][5] DGAT1 is a critical enzyme in the final step of triglyceride synthesis, primarily expressed in the small intestine and adipose tissue.[1][6] By inhibiting DGAT1, pradigastat effectively reduces the synthesis and secretion of chylomicrons, leading to a significant decrease in postprandial and fasting triglyceride levels.[6][7][8] This mechanism of action has positioned pradigastat as a therapeutic candidate for managing conditions characterized by hypertriglyceridemia, such as familial chylomicronemia syndrome (FCS).[3][5][6][7][8] This technical guide provides a comprehensive overview of the target selectivity profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and evaluation workflows.
Quantitative Selectivity Profile
The selectivity of a drug candidate is a crucial determinant of its efficacy and safety profile. Pradigastat has been evaluated for its inhibitory activity against its primary target, DGAT1, and a panel of other enzymes and transporters to assess its off-target effects.
Primary Target Activity
Pradigastat demonstrates potent inhibition of its intended target, DGAT1.
| Target | IC50 (µM) |
| Diacylglycerol Acyltransferase 1 (DGAT1) | 0.157[2][9][10] |
Off-Target Activity
Pradigastat has been profiled against various other proteins to determine its selectivity. The following table summarizes the known off-target inhibitory activities of pradigastat.
| Off-Target | IC50 (µM) |
| Breast Cancer Resistance Protein (BCRP) | 5[2][9][10] |
| Organic Anion-Transporting Polypeptide 1B1 (OATP1B1) | 1.66[2][9][10] |
| Organic Anion-Transporting Polypeptide 1B3 (OATP1B3) | 3.34[2][9][10] |
| Organic Anion Transporter 3 (OAT3) | 0.973[9][10] |
Signaling Pathway and Mechanism of Action
Pradigastat's therapeutic effect is derived from its targeted inhibition of DGAT1 within the triglyceride synthesis pathway.
Caption: Triglyceride synthesis pathway and the inhibitory action of pradigastat on DGAT1.
Experimental Protocols
The determination of pradigastat's selectivity profile involves a series of in vitro assays designed to quantify its inhibitory potency against the primary target and a panel of potential off-targets.
DGAT1 Inhibition Assay (Hypothetical Reconstruction)
While specific proprietary details of the assay used for pradigastat are not publicly available, a typical enzymatic assay to determine the IC50 for a DGAT1 inhibitor would follow this general protocol:
-
Enzyme Source: Microsomes prepared from cells overexpressing human DGAT1.
-
Substrates: Radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) and diacylglycerol.
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at physiological pH containing necessary co-factors.
-
Procedure:
-
Pradigastat is serially diluted to a range of concentrations.
-
The DGAT1 enzyme preparation is pre-incubated with the various concentrations of pradigastat.
-
The enzymatic reaction is initiated by the addition of the substrates.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, and the lipids are extracted.
-
The radiolabeled triglyceride product is separated from the unreacted radiolabeled acyl-CoA substrate using thin-layer chromatography (TLC).
-
The amount of radioactivity in the triglyceride spot is quantified using a phosphorimager or liquid scintillation counting.
-
-
Data Analysis: The percentage of inhibition at each pradigastat concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.
Transporter Inhibition Assays (BCRP, OATP1B1, OATP1B3, OAT3)
The inhibitory potential of pradigastat against various transporters was likely assessed using cell-based uptake or efflux assays.
-
Cell Lines: Stably transfected cell lines overexpressing the specific transporter of interest (e.g., CHO or HEK293 cells expressing human BCRP, OATP1B1, OATP1B3, or OAT3).[11]
-
Probe Substrates: A known substrate for each transporter, often radiolabeled or fluorescent, is used (e.g., [3H]-estradiol-17β-glucuronide for OATP1B1/1B3).[12][13]
-
Assay Procedure (for uptake transporters like OATPs):
-
The transporter-expressing cells are seeded in multi-well plates.
-
Cells are incubated with various concentrations of pradigastat.
-
The probe substrate is added, and uptake is allowed to occur for a specified time.
-
The uptake is stopped by washing the cells with ice-cold buffer.
-
The cells are lysed, and the amount of intracellular probe substrate is quantified (e.g., by scintillation counting).
-
-
Assay Procedure (for efflux transporters like BCRP):
-
Cells overexpressing the efflux transporter are pre-loaded with a fluorescent substrate.
-
The rate of efflux of the substrate is measured in the presence and absence of various concentrations of pradigastat.
-
Inhibition of efflux results in higher intracellular accumulation of the substrate.
-
-
Data Analysis: The IC50 values are calculated by measuring the concentration of pradigastat required to inhibit the transporter activity by 50% compared to the control.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for in vitro selectivity profiling.
Caption: Generalized workflow for determining the in vitro selectivity profile of a compound.
Conclusion
This compound is a potent inhibitor of DGAT1. Its selectivity profile indicates that while it is highly active against its primary target, it also exhibits inhibitory effects on several drug transporters at higher concentrations. This information is critical for understanding the full pharmacological profile of pradigastat, predicting potential drug-drug interactions, and guiding its clinical development and application. The provided data and methodologies offer a technical foundation for researchers and drug development professionals working with DGAT1 inhibitors and related metabolic pathways.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 8. m.youtube.com [m.youtube.com]
- 9. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
Pradigastat Sodium: A Deep Dive into its Pharmacodynamic Effects on Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradigastat sodium, a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), has demonstrated significant effects on lipid metabolism, particularly in reducing postprandial and fasting triglycerides. This technical guide provides a comprehensive overview of the pharmacodynamics of Pradigastat, focusing on its mechanism of action, quantitative effects on various lipid parameters, and the experimental methodologies used to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism and cardiovascular disease.
Mechanism of Action: Inhibition of DGAT1
Pradigastat's primary mechanism of action is the inhibition of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis. DGAT1 is highly expressed in the enterocytes of the small intestine and catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride molecule.[1][2] This process is fundamental for the absorption of dietary fats.
By inhibiting DGAT1 in the endoplasmic reticulum of enterocytes, Pradigastat effectively blocks the synthesis of triglycerides destined for incorporation into chylomicrons, the large lipoprotein particles responsible for transporting dietary fats from the intestine into the bloodstream.[3][4] This leads to a reduction in the secretion of chylomicrons and, consequently, a decrease in plasma triglyceride levels, particularly in the postprandial state.[3]
Below is a diagram illustrating the signaling pathway of dietary fat absorption and the point of intervention by Pradigastat.
Quantitative Pharmacodynamic Effects on Lipid Parameters
Clinical trials, particularly in patients with Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia, have provided robust quantitative data on Pradigastat's effects on various lipid parameters.[3][5]
Triglycerides (TG)
Pradigastat demonstrates a dose-dependent reduction in both fasting and postprandial triglyceride levels.
Table 1: Effect of Pradigastat on Fasting Triglycerides in FCS Patients [3]
| Dose (once daily) | Duration | Mean Reduction from Baseline |
| 20 mg | 21 days | 41% |
| 40 mg | 21 days | 70% |
The reduction in fasting triglycerides is primarily attributed to a decrease in chylomicron-triglyceride content.[3]
Postprandial triglyceride excursions following a meal tolerance test were also significantly blunted.
Table 2: Effect of Pradigastat on Postprandial Triglycerides in FCS Patients [3]
| Dose (once daily) | Parameter | Mean Reduction |
| 20 mg | Peak TG concentration | 38% |
| 20 mg | TG AUC0-9h | 37% |
| 40 mg | Peak TG concentration | 31% |
| 40 mg | TG AUC0-9h | 30% |
Apolipoprotein B48 (ApoB48)
ApoB48 is a structural protein essential for the assembly and secretion of chylomicrons. Consistent with its mechanism of action, Pradigastat significantly reduces both fasting and postprandial ApoB48 levels.
Table 3: Effect of Pradigastat on Fasting and Postprandial ApoB48 in FCS Patients [3]
| Dose (once daily) | Parameter | Dose Comparison | Ratio of Geometric LS Mean to Baseline (90% CI) | p-value |
| 20 mg | Fasting ApoB48 | vs 10 mg | 0.67 (0.49–0.93) | 0.051 |
| 40 mg | Fasting ApoB48 | vs 10 mg | 0.46 (0.34–0.64) | 0.002 |
| 40 mg | Fasting ApoB48 | vs 20 mg | 0.69 (0.52–0.91) | 0.035 |
| 20 mg | Postprandial Peak ApoB48 | vs 10 mg | Significantly decreased | <0.05 |
| 40 mg | Postprandial Peak ApoB48 | vs 10 mg | Significantly decreased | <0.05 |
| 20 mg | Postprandial ApoB48 AUC0-9h | vs 10 mg | Significantly decreased | <0.05 |
| 40 mg | Postprandial ApoB48 AUC0-9h | vs 10 mg | Significantly decreased | <0.05 |
Lipoprotein Fractions
Pradigastat's effects on other lipoprotein fractions have also been evaluated.
Table 4: Effect of Pradigastat on Lipoprotein Fractions in FCS Patients [3]
| Lipoprotein Fraction | Lipid Component | Effect of Pradigastat |
| Chylomicrons (CM) | Triglyceride (CM-TG) | Consistently reduced at all dose levels |
| Chylomicrons (CM) | Cholesterol | Reduced, with incremental reductions at higher doses |
| Very-Low-Density Lipoprotein (VLDL) | Triglyceride (VLDL-TG) | Mostly unchanged |
| Low-Density Lipoprotein (LDL) | Cholesterol (LDL-C) | Mixed effects; a modest increase was seen at the 20 mg dose, but the absolute post-treatment level was low (43.3 mg/dL) |
| High-Density Lipoprotein (HDL) | Cholesterol (HDL-C) | Generally increased lipid content, particularly cholesterol |
Experimental Protocols
The primary clinical evidence for Pradigastat's pharmacodynamics comes from an open-label, sequential-treatment study in patients with genetically confirmed FCS (ClinicalTrials.gov Identifier: NCT01146522).[3][4]
Study Design
The study followed a structured protocol to assess the safety, tolerability, and efficacy of Pradigastat.
Patient Population
-
Six patients with genetically confirmed Familial Chylomicronemia Syndrome.[3]
-
Aged 18 years or older.
-
Maintained on a very low-fat diet.
Dosing and Administration
-
Oral administration of Pradigastat once daily.[3]
-
Three consecutive 21-day treatment periods with doses of 20 mg, 40 mg, and 10 mg, respectively.[3]
-
Treatment periods were separated by washout periods of at least 4 weeks.[3]
Analytical Methods
-
Lipid Analysis: Standard colorimetric methods were used to measure triglyceride and cholesterol content in plasma and lipoprotein fractions.
-
Apolipoprotein Analysis: Nephelometry was used for the quantification of apolipoproteins.
-
Lipoprotein Fractionation: Lipoprotein fractions (chylomicrons, VLDL, LDL, and HDL) were separated for compositional analysis.
Preclinical Pharmacodynamics
Preclinical studies in various animal models of hyperlipidemia have corroborated the findings from human clinical trials. In rodent models, administration of DGAT1 inhibitors, including Pradigastat, has been shown to:
-
Attenuate the maximal postprandial rise in serum triglyceride concentrations in a dose-dependent manner.
-
Abolish the postprandial triglyceride response at higher doses.
-
Be effective in models featuring insulin resistance.[6]
These preclinical findings provided the foundational evidence for the therapeutic potential of DGAT1 inhibition in managing hypertriglyceridemia.
Conclusion
This compound, through its targeted inhibition of DGAT1, has demonstrated a profound impact on lipid metabolism, leading to substantial reductions in both fasting and postprandial triglycerides and ApoB48. The quantitative data from clinical trials in FCS patients, supported by preclinical evidence, underscores the potential of this therapeutic approach for managing severe hypertriglyceridemia. The detailed experimental protocols outlined in this guide provide a framework for future research and development in this area. Further investigation into the long-term efficacy and safety of DGAT1 inhibitors is warranted to fully realize their therapeutic potential in a broader range of metabolic disorders.
References
- 1. Managing of Dyslipidaemia Characterized by Accumulation of Triglyceride-Rich Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. effect-of-the-dgat1-inhibitor-pradigastat-on-triglyceride-and-apob48-levels-in-patients-with-familial-chylomicronemia-syndrome - Ask this paper | Bohrium [bohrium.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Pradigastat Sodium and Its Impact on Triglyceride Synthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradigastat Sodium (formerly LCQ908) is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in the synthesis of triglycerides.[1][2][3] This document provides a comprehensive overview of the mechanism of action of Pradigastat, its effects on triglyceride metabolism, and the experimental evidence supporting its therapeutic potential, particularly in the context of Familial Chylomicronemia Syndrome (FCS).
Introduction: The Role of DGAT1 in Triglyceride Synthesis
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[1] This process is fundamental to the absorption of dietary fats in the small intestine. In enterocytes, newly absorbed fatty acids and monoacylglycerols are re-esterified to form triglycerides, which are then packaged into chylomicrons. These lipoprotein particles are subsequently secreted into the lymphatic system and then enter the bloodstream, delivering dietary lipids to various tissues.
In conditions of excessive triglyceride synthesis or impaired clearance, such as in Familial Chylomicronemia Syndrome (FCS), a rare genetic disorder characterized by lipoprotein lipase (LPL) deficiency, severe hypertriglyceridemia and chylomicronemia occur.[4] Inhibition of DGAT1 presents a logical therapeutic strategy to mitigate the overproduction of triglycerides at the source.
This compound: Mechanism of Action
This compound is a selective inhibitor of the DGAT1 enzyme, with an IC50 of 0.157 µM.[2][3] By blocking the action of DGAT1 in the enterocytes of the small intestine, Pradigastat directly reduces the synthesis of triglycerides from dietary fats. This leads to a decrease in the triglyceride content of chylomicrons and a subsequent reduction in their secretion into the circulation.[1][5] The primary effect of Pradigastat is therefore the blunting of postprandial hypertriglyceridemia.
Clinical Evidence: A Key Study in Familial Chylomicronemia Syndrome
A pivotal open-label, multi-center clinical trial (NCT01146522) investigated the efficacy, safety, and tolerability of Pradigastat in patients with FCS.[4][6][7]
Experimental Protocol
The study enrolled six patients with a confirmed diagnosis of FCS.[6][7] The protocol involved a sequential, dose-escalation design with washout periods.[7]
Key assessments included fasting and postprandial triglyceride and apolipoprotein B48 (ApoB48) levels.[7] Fasting triglyceride levels were measured weekly during the treatment periods.[7]
Efficacy Data
Pradigastat demonstrated a significant, dose-dependent reduction in both fasting and postprandial triglycerides.
Table 1: Effect of Pradigastat on Fasting Triglyceride Levels [4][6][7]
| Dose | Duration | Mean Reduction from Baseline |
| 20 mg/day | 21 days | 41% |
| 40 mg/day | 21 days | 70% |
Data presented as percentage reduction in geometric mean fasting triglyceride levels.
The reduction in fasting triglycerides was primarily attributed to a decrease in chylomicron triglyceride content.[6][7]
Table 2: Effect of Pradigastat on Postprandial Triglycerides (Area Under the Curve 0-9 hours) [4][8]
| Dose | Change in AUC0-9h vs. Baseline |
| 10 mg/day | Increased |
| 20 mg/day | -37% |
| 40 mg/day | -30% |
AUC0-9h: Area under the curve over 9 hours after a low-fat meal tolerance test.
Table 3: Effect of Pradigastat on Fasting Apolipoprotein B48 Levels [4]
| Dose | Change vs. 10 mg dose |
| 20 mg/day | Significant Decrease (p=0.051) |
| 40 mg/day | Significant Decrease (p=0.002) |
Safety and Tolerability
In the FCS clinical trial, Pradigastat was generally safe and well-tolerated.[6][7] The most commonly reported adverse events were mild and transient gastrointestinal issues.[6][7] However, in broader clinical development for other indications, gastrointestinal side effects were more pronounced and ultimately led to the discontinuation of its development.[8][9]
Pharmacokinetics
Following oral administration, Pradigastat is absorbed slowly, with a median time to maximum concentration (Tmax) of approximately 10 hours, and it has a long elimination half-life.[4][10] Steady-state exposure is typically reached by day 14 of daily dosing.[7] Pradigastat is primarily metabolized by hepatic glucuronosyl transferase (UGT) enzymes and eliminated through the feces via the biliary pathway.[11][12]
Conclusion
This compound, as a selective DGAT1 inhibitor, has demonstrated a clear mechanism of action in reducing triglyceride synthesis. Clinical data from studies in patients with Familial Chylomicronemia Syndrome have shown its potent ability to lower both fasting and postprandial triglyceride levels by inhibiting the production of chylomicrons in the intestine.[4][6][7] While its development was halted due to gastrointestinal tolerability issues in broader patient populations, the data generated from its clinical investigation provide valuable insights into the therapeutic potential of DGAT1 inhibition for managing severe hypertriglyceridemia.[8][9] These findings underscore the importance of the DGAT1 pathway in lipid metabolism and may inform the development of future therapies for disorders of triglyceride metabolism.
References
- 1. Successful Strategies for Mitigation of a Preclinical Signal for Phototoxicity in a DGAT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jscimedcentral.com [jscimedcentral.com]
- 12. Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor - OAK Open Access Archive [oak.novartis.com]
Pradigastat Sodium: A Technical Guide to Early-Stage Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the early-stage research and development of Pradigastat Sodium, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1). This document details the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for relevant assays. Visualizations of signaling pathways, experimental workflows, and logical relationships are included to facilitate a deeper understanding of Pradigastat's role in lipid metabolism and its therapeutic potential.
Core Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the enzyme diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol (DAG) to form triglycerides (TGs).[2] This process is particularly important in the small intestine for the absorption of dietary fats. By inhibiting DGAT1, Pradigastat effectively reduces the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides in the bloodstream.[1] This leads to a significant reduction in postprandial (after-meal) and fasting triglyceride levels.[3][4][5]
The inhibition of DGAT1 in the intestine also leads to an increase in the secretion of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[6][7][8] These hormones play a role in glucose homeostasis and appetite regulation, suggesting additional therapeutic benefits of Pradigastat in metabolic disorders.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from early-stage research on this compound.
Table 1: In Vitro Inhibitory Activity of Pradigastat
| Target | Assay Type | Test System | IC50 (µM) | Reference |
| DGAT1 | Enzymatic Assay | --- | 0.157 | [9] |
| BCRP | Efflux Activity Assay | Human Ovarian Cancer Cells | 5 | [9] |
| OATP1B1 | Transporter Activity Assay | --- | 1.66 | [9] |
| OATP1B3 | Transporter Activity Assay | --- | 3.34 | [9] |
| OAT3 | Transporter Activity Assay | --- | 0.973 | [9] |
Table 2: Pharmacokinetic Parameters of Pradigastat in Healthy Volunteers (Single Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | t½ (hr) | Reference |
| 1 | 1.9 ± 0.7 | 10.0 (4.0 - 24.0) | 134 ± 54 | 77 ± 22 | [10] |
| 3 | 5.4 ± 2.1 | 10.0 (4.0 - 24.0) | 425 ± 189 | 86 ± 28 | [10] |
| 10 | 15.1 ± 6.2 | 12.0 (4.0 - 24.0) | 1480 ± 640 | 97 ± 34 | [10] |
| 30 | 38.6 ± 15.1 | 10.0 (4.0 - 48.0) | 4450 ± 1960 | 113 ± 46 | [10] |
| 100 | 98.4 ± 38.7 | 10.0 (4.0 - 48.0) | 12600 ± 5400 | 125 ± 49 | [10] |
| 300 | 211 ± 83 | 12.0 (4.0 - 48.0) | 29800 ± 12300 | 124 ± 41 | [10] |
Data are presented as mean ± SD, except for Tmax which is median (range). Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.
Table 3: Efficacy of Pradigastat in Patients with Familial Chylomicronemia Syndrome (FCS)
| Dose | Treatment Duration | Parameter | Baseline (mg/dL) | End of Treatment (mg/dL) | Percent Reduction | Reference |
| 20 mg/day | 21 days | Fasting Triglycerides | 1892.9 | 1116.8 | 41% | [11][4] |
| 40 mg/day | 21 days | Fasting Triglycerides | 1892.9 | 567.9 | 70% | [11][4] |
Baseline values represent the geometric mean after a 1-week dietary run-in period.
Experimental Protocols
In Vitro DGAT1 Enzyme Inhibition Assay
This protocol describes a representative method for determining the inhibitory activity of a compound against DGAT1.
Materials:
-
Human recombinant DGAT1 enzyme
-
Diacylglycerol (DAG) substrate
-
[14C]-Oleoyl-CoA (radiolabeled acyl-CoA substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM EDTA)
-
Scintillation cocktail
-
Test compound (Pradigastat)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and DAG.
-
Add varying concentrations of Pradigastat or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [14C]-Oleoyl-CoA.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a quench solution (e.g., isopropanol:heptane:water, 80:20:2 v/v/v).
-
Extract the lipids by adding heptane and water, followed by vortexing and centrifugation to separate the phases.
-
Transfer an aliquot of the upper organic phase (containing the radiolabeled triglycerides) to a scintillation vial.
-
Evaporate the solvent and add scintillation cocktail.
-
Quantify the amount of radiolabeled triglyceride formed using a scintillation counter.
-
Calculate the percent inhibition for each concentration of Pradigastat and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Oral Fat Tolerance Test (OFTT)
This protocol outlines a typical oral fat tolerance test in a clinical setting to assess the effect of a drug on postprandial lipemia.
Study Design:
-
Randomized, double-blind, placebo-controlled design.
-
Subjects fast overnight for at least 10 hours before the test.
Procedure:
-
Administer a single oral dose of Pradigastat or placebo with a standardized volume of water.
-
After a specified time (e.g., 1-2 hours), subjects consume a high-fat meal. The meal composition should be standardized, for example, providing approximately 1000 kcal with 60% of calories from fat.
-
Collect blood samples at baseline (pre-meal) and at regular intervals post-meal (e.g., 1, 2, 3, 4, 6, and 8 hours).
-
Process the blood samples to obtain plasma.
-
Analyze plasma samples for triglyceride concentrations using a validated analytical method (e.g., enzymatic colorimetric assay).
-
Calculate the postprandial triglyceride response by determining the area under the curve (AUC) of the plasma triglyceride concentration-time profile.
-
Compare the triglyceride AUC between the Pradigastat and placebo groups to assess the drug's effect on postprandial lipemia.
Visualizations
Signaling Pathway of Pradigastat's Action
Caption: Mechanism of action of this compound in the intestinal enterocyte.
Experimental Workflow for a First-in-Human Clinical Trial
Caption: Workflow of a typical first-in-human, single and multiple ascending dose clinical trial.
Logical Relationships of Pradigastat's Effects
Caption: Logical flow from molecular action to therapeutic potential of Pradigastat.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 6. Diacylglycerol Acyltransferase-1 (DGAT1) Inhibition Perturbs Postprandial Gut Hormone Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Pradigastat Sodium: Application Notes and Protocols for Use in Hyperlipidemic Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradigastat Sodium is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT1). DGAT1 plays a crucial role in the final step of triglyceride synthesis. In the small intestine, DGAT1 is highly expressed in enterocytes and is integral to the absorption of dietary fats and the formation of chylomicrons. By inhibiting DGAT1, this compound effectively reduces the synthesis and secretion of chylomicron triglycerides, leading to a decrease in postprandial (after-meal) triglyceride levels in the bloodstream.[1][2] This mechanism of action makes Pradigastat a significant compound of interest for the management of hyperlipidemia, particularly conditions characterized by elevated chylomicron levels.
These application notes provide an overview of the use of this compound in preclinical hyperlipidemic animal models, including detailed experimental protocols and representative data to guide researchers in their study design. While specific preclinical data on Pradigastat in animal models is not extensively published, the following protocols are based on established methodologies for inducing hyperlipidemia and studies conducted with other selective DGAT1 inhibitors.
Mechanism of Action: DGAT1 Inhibition
This compound targets DGAT1, an enzyme that catalyzes the final step of triglyceride synthesis from diacylglycerol and fatty acyl-CoA. This process is fundamental for the assembly of chylomicrons in the small intestine. Chylomicrons are large lipoprotein particles that transport dietary lipids from the intestines to other parts of the body. In a state of hyperlipidemia, particularly postprandial hyperlipidemia, there is an excessive amount of these triglyceride-rich lipoproteins in the blood.
By inhibiting DGAT1, this compound effectively blocks the synthesis of triglycerides within the enterocytes. This leads to a reduction in the formation and secretion of chylomicrons into the lymphatic system and subsequently into the bloodstream. The result is a blunting of the sharp increase in plasma triglycerides that typically follows a high-fat meal.[1]
Figure 1. Signaling pathway of this compound in inhibiting DGAT1-mediated triglyceride synthesis and chylomicron formation in an intestinal enterocyte.
Hyperlipidemic Animal Models
Several animal models are utilized to study hyperlipidemia and the effects of lipid-lowering agents. The choice of model often depends on the specific aspect of lipid metabolism being investigated.
-
High-Fat Diet (HFD)-Induced Hyperlipidemic Models: These are the most common models. Rodents, such as mice, rats, and hamsters, are fed a diet rich in saturated fats and cholesterol for several weeks to induce obesity, hypertriglyceridemia, and hypercholesterolemia.[3][4][5][6] The Syrian Golden hamster is considered a particularly relevant model as its lipid metabolism, including the presence of cholesteryl ester transfer protein (CETP), closely resembles that of humans.[7]
-
Genetic Models:
-
Zucker Rats (fa/fa): These rats have a mutation in the leptin receptor gene, leading to obesity, hyperphagia, and severe hyperlipidemia. They are a well-established model for studying metabolic syndrome.[8]
-
db/db Mice: Similar to Zucker rats, these mice have a mutation in the leptin receptor, resulting in a phenotype of obesity, insulin resistance, and hyperlipidemia.
-
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in two representative hyperlipidemic animal models.
Protocol 1: High-Fat Diet-Induced Hyperlipidemia in Syrian Golden Hamsters
This protocol is designed to assess the effect of this compound on plasma triglycerides in a diet-induced model of hyperlipidemia.
1. Animal Model:
-
Male Syrian Golden hamsters, 8-10 weeks old.
2. Induction of Hyperlipidemia:
-
House the hamsters in a controlled environment (12-hour light/dark cycle, 22 ± 2°C).
-
Provide ad libitum access to a high-fat diet (e.g., 20% fat, 1.5% cholesterol) for a period of 4-6 weeks to establish hyperlipidemia. A control group will receive a standard chow diet.
3. Experimental Groups (n=8-10 per group):
-
Group 1: Normal Control (Standard Chow Diet + Vehicle)
-
Group 2: High-Fat Diet Control (HFD + Vehicle)
-
Group 3: this compound (Low Dose) in HFD
-
Group 4: this compound (Medium Dose) in HFD
-
Group 5: this compound (High Dose) in HFD
4. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administer this compound or vehicle once daily via oral gavage for 14-28 days. Dosages can be determined based on preliminary studies, with a range of 1 to 30 mg/kg being a reasonable starting point.
5. Sample Collection and Analysis:
-
Collect blood samples from the retro-orbital sinus or saphenous vein at baseline (before treatment) and at the end of the treatment period. Animals should be fasted for 4-6 hours before blood collection.
-
Centrifuge blood to obtain plasma and store at -80°C until analysis.
-
Analyze plasma for:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C) (calculated or measured)
-
6. Statistical Analysis:
-
Data should be expressed as mean ± standard error of the mean (SEM).
-
Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the means between the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Figure 2. Experimental workflow for evaluating this compound in a high-fat diet-induced hyperlipidemic hamster model.
Protocol 2: Genetically Obese Zucker Rat Model
This protocol outlines the use of the Zucker rat, a genetic model of obesity and hyperlipidemia, to assess the effects of this compound.
1. Animal Model:
-
Male Zucker fatty (fa/fa) rats and their lean littermates (fa/+ or +/+), 10-12 weeks old.
2. Experimental Groups (n=8-10 per group):
-
Group 1: Lean Control (Lean Rats + Vehicle)
-
Group 2: Obese Control (Zucker Fatty Rats + Vehicle)
-
Group 3: this compound (Low Dose) in Zucker Fatty Rats
-
Group 4: this compound (Medium Dose) in Zucker Fatty Rats
-
Group 5: this compound (High Dose) in Zucker Fatty Rats
3. Drug Administration:
-
Prepare and administer this compound as described in Protocol 1. The treatment duration is typically 14 days.
4. Sample Collection and Analysis:
-
Follow the sample collection and analysis procedures as detailed in Protocol 1. In addition to the standard lipid panel, analysis of free fatty acids (FFA) can provide further insight into the metabolic effects of DGAT1 inhibition.
5. Statistical Analysis:
-
Perform statistical analysis as described in Protocol 1.
Data Presentation
The following tables present representative data from a study using a selective DGAT1 inhibitor (A-922500) in hyperlipidemic animal models. This data is illustrative of the expected outcomes from studies with this compound.
Table 1: Effect of a DGAT1 Inhibitor on Plasma Lipids in High-Fat Diet-Fed Syrian Golden Hamsters (14-day treatment)
| Treatment Group | Dose (mg/kg) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL-C (mg/dL) |
| HFD Control | Vehicle | 250 ± 25 | 300 ± 30 | 100 ± 10 |
| DGAT1 Inhibitor | 0.3 | 210 ± 20 | 280 ± 28 | 105 ± 11 |
| DGAT1 Inhibitor | 3 | 118 ± 12* | 250 ± 25 | 110 ± 12 |
Data are presented as mean ± SEM. *p<0.05 compared to HFD Control. Data is representative and based on studies with a similar DGAT1 inhibitor.
Table 2: Effect of a DGAT1 Inhibitor on Plasma Lipids in Zucker Fatty Rats (14-day treatment)
| Treatment Group | Dose (mg/kg) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL-C (mg/dL) | Free Fatty Acids (mmol/L) |
| Lean Control | Vehicle | 100 ± 10 | 120 ± 12 | 80 ± 8 | 0.5 ± 0.05 |
| Obese Control | Vehicle | 400 ± 40 | 180 ± 18 | 60 ± 6 | 1.0 ± 0.1 |
| DGAT1 Inhibitor | 0.3 | 350 ± 35 | 175 ± 17 | 65 ± 7 | 0.8 ± 0.08 |
| DGAT1 Inhibitor | 3 | 244 ± 24 | 170 ± 17 | 75 ± 8 | 0.68 ± 0.07* |
Data are presented as mean ± SEM. *p<0.05 compared to Obese Control. Data is representative and based on studies with a similar DGAT1 inhibitor.
Summary and Conclusion
This compound, as a selective DGAT1 inhibitor, presents a targeted approach to lowering plasma triglycerides by inhibiting their synthesis and subsequent chylomicron formation in the intestine. The use of hyperlipidemic animal models, such as high-fat diet-induced rodents and genetically obese rats, is crucial for the preclinical evaluation of its efficacy. The protocols outlined in these application notes provide a framework for conducting such studies. The expected outcome of treatment with this compound in these models is a significant, dose-dependent reduction in plasma triglycerides, particularly in the postprandial state. Further investigations may also explore its effects on other metabolic parameters such as body weight, glucose tolerance, and hepatic steatosis. These preclinical studies are essential for establishing the therapeutic potential of this compound for the treatment of hyperlipidemic conditions in humans.
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradigastat disposition in humans: in vivo and in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Dietary-Induced Elevations of Triglyceride-Rich Lipoproteins Promote Atherosclerosis in the Low-Density Lipoprotein Receptor Knockout Syrian Golden Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pradigastat Sodium in Mouse Models of Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Pradigastat Sodium, a selective Diacylglycerol O-Acyltransferase 1 (DGAT1) inhibitor, in preclinical mouse models of dyslipidemia. This document outlines the mechanism of action, suggested dosing, and detailed protocols for inducing dyslipidemia, administering the compound, and analyzing its effects on lipid profiles.
Introduction to this compound
This compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-Acyltransferase 1 (DGAT1).[1][2] DGAT1 plays a crucial role in the final step of triglyceride synthesis in the small intestine, making it a key target for therapies aimed at reducing the absorption of dietary fats.[1][2] By inhibiting DGAT1, this compound has been shown to decrease the synthesis and secretion of chylomicrons, the primary carriers of dietary triglycerides, thereby blunting postprandial hypertriglyceridemia.[1] Its efficacy in reducing triglyceride levels has been demonstrated in both animal models and human clinical trials, highlighting its potential as a therapeutic agent for various forms of dyslipidemia.[1][2][3][4][5]
Mechanism of Action Signaling Pathway
Caption: Mechanism of Action of this compound.
Dosing Information for Mouse Models
While specific preclinical dosing for this compound in mouse models of dyslipidemia is not extensively published, data from other selective DGAT1 inhibitors can provide a starting point for dose-ranging studies. It is crucial to perform a dose-response study to determine the optimal dose for the specific mouse model and experimental endpoint.
Table 1: Suggested Dose Ranges for this compound in Mice
| Parameter | Recommendation | Rationale/Reference |
| Starting Dose Range | 1 - 10 mg/kg/day | Based on effective doses of other DGAT1 inhibitors in mice. |
| Route of Administration | Oral gavage | Ensures accurate dosing. |
| Vehicle | 0.5% (w/v) methylcellulose or 1% (w/v) carboxymethylcellulose in water | Commonly used vehicles for oral administration of hydrophobic compounds. |
| Dosing Frequency | Once daily | Pradigastat has a long half-life in humans, suggesting once-daily dosing may be sufficient.[1] |
| Treatment Duration | 2 - 8 weeks | Dependent on the specific dyslipidemia model and the desired endpoint (e.g., changes in plasma lipids, atherosclerosis development). |
Note: The optimal dose and duration should be empirically determined by the researcher.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model of Dyslipidemia
This protocol describes the induction of dyslipidemia in mice through a high-fat diet, a commonly used model to study metabolic diseases.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-Fat Diet (HFD): 45-60% kcal from fat
-
Control Diet: Standard chow (10% kcal from fat)
-
Animal caging and husbandry supplies
-
Weighing scale
Procedure:
-
Acclimatize mice for at least one week to the animal facility conditions.
-
Randomize mice into two groups: Control and High-Fat Diet.
-
House mice individually or in small groups (up to 5 per cage).
-
Provide ad libitum access to either the control diet or the HFD and water for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention period, mice on the HFD will exhibit significant weight gain, hyperlipidemia, and insulin resistance, making them suitable for testing the efficacy of this compound.
Oral Gavage Administration of this compound
This protocol details the procedure for administering this compound via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Syringes (1 mL)
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long with a ball tip)
-
Weighing scale
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the solution is homogenous.
-
Weigh the mouse to calculate the exact volume to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, slowly administer the dosing solution.
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for a few minutes post-gavage for any signs of distress.
Blood Sample Collection and Lipid Profile Analysis
This protocol describes the collection of blood samples and subsequent analysis of plasma triglycerides and other lipids.
Materials:
-
Anesthetics (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
Pipettes and tips
-
Commercial triglyceride assay kit
Procedure:
Blood Collection (Terminal - Cardiac Puncture):
-
Anesthetize the mouse deeply with isoflurane.
-
Position the mouse on its back.
-
Insert a 25-27 gauge needle attached to a 1 mL syringe into the thoracic cavity at the point of maximal heartbeat.
-
Gently aspirate blood into the syringe.
-
Transfer the blood immediately to an EDTA-coated microtube.
-
Euthanize the mouse via an approved secondary method (e.g., cervical dislocation) while still under anesthesia.
Plasma Separation:
-
Keep the blood tubes on ice.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new, clean tube.
-
Store plasma at -80°C until analysis.
Triglyceride Measurement:
-
Thaw the plasma samples on ice.
-
Use a commercial colorimetric or fluorometric triglyceride assay kit.
-
Follow the manufacturer's instructions for the preparation of standards and samples.
-
Typically, a small volume of plasma (5-10 µL) is required.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the triglyceride concentration based on the standard curve.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound studies.
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison between treatment and control groups.
Table 2: Example Data Summary Table for Lipid Profile Analysis
| Treatment Group | N | Body Weight (g) | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |
| Control (Chow) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Vehicle (HFD) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Pradigastat (1 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Pradigastat (3 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Pradigastat (10 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This compound, as a selective DGAT1 inhibitor, presents a promising therapeutic approach for managing dyslipidemia by targeting intestinal triglyceride synthesis. The protocols outlined in these application notes provide a framework for researchers to effectively evaluate the in vivo efficacy of this compound in mouse models of dyslipidemia. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this and other DGAT1 inhibitors.
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Pradigastat Sodium Oral Gavage Formulation in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pradigastat Sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2][3] DGAT1 is highly expressed in the small intestine and plays a crucial role in the absorption of dietary fats by catalyzing the final step in triglyceride synthesis, leading to the formation of chylomicrons.[3] By inhibiting DGAT1, Pradigastat reduces the synthesis and secretion of triglycerides, making it a subject of investigation for metabolic diseases such as familial chylomicronemia syndrome (FCS), obesity, and diabetes.[1][3][4][5]
These application notes provide a detailed protocol for the preparation of a this compound oral gavage formulation suitable for rodent studies and the subsequent administration procedure in rats.
Physicochemical Properties of this compound
This compound is classified as a Biopharmaceutical Classification System (BCS) class II compound, characterized by low solubility and high permeability.[3] Its aqueous solubility is very low, particularly in the physiological pH range of 1 to 7 (< 13 µg/mL).[3] This necessitates the use of a suspension formulation for effective oral administration in preclinical models.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₃F₃N₃NaO₂ | [5][6] |
| Molecular Weight | 477.46 g/mol | [5][6] |
| CAS Number | 956136-98-4 | [1][5] |
| Mechanism of Action | Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibitor | [1][4] |
| BCS Class | Class II | [3] |
| Aqueous Solubility | Very low (< 13 µg/mL at pH 1-7) | [3] |
| Permeability | Moderate-to-high | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Given this compound's low solubility, a suspension is the required formulation for oral gavage. The following protocol describes the preparation of a common and effective vehicle using carboxymethylcellulose (CMC), a standard suspending agent.
Materials and Equipment:
-
This compound powder
-
Sodium carboxymethylcellulose (Na-CMC), low viscosity
-
Sterile water for injection or purified water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
-
Glass beaker or bottle
-
Graduated cylinders or pipettes
-
Vortex mixer
-
Sonicator (optional, but recommended)[7]
Procedure:
-
Vehicle Preparation (0.5% w/v Na-CMC):
-
Weigh the required amount of Na-CMC (e.g., 0.5 g for 100 mL of vehicle).
-
Measure 80% of the final required volume of sterile water into a beaker with a magnetic stir bar (e.g., 80 mL for a 100 mL final volume).
-
Heat the water to approximately 60-70°C to aid in dissolving the CMC.
-
Slowly sprinkle the Na-CMC powder onto the vortex of the stirring water to prevent clumping.
-
Continue stirring until the Na-CMC is fully dissolved and the solution is clear. This may take 30-60 minutes.
-
Remove the solution from the heat and allow it to cool to room temperature.
-
Once cooled, transfer the solution to a graduated cylinder and add sterile water to reach the final desired volume (e.g., 100 mL). Mix thoroughly.
-
-
This compound Suspension Preparation:
-
Determine the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (e.g., 5 or 10 mL/kg).
-
Calculation Example:
-
Desired Dose: 10 mg/kg
-
Dosing Volume: 5 mL/kg
-
Required Concentration = (10 mg/kg) / (5 mL/kg) = 2 mg/mL
-
-
Weigh the precise amount of this compound powder needed for the total volume of suspension.
-
Place the weighed powder into a suitable container (e.g., glass vial or bottle).
-
Add a small amount of the 0.5% Na-CMC vehicle to the powder to create a paste. Mix thoroughly with a spatula to ensure the powder is fully wetted.
-
Gradually add the remaining vehicle while continuously mixing (e.g., using a vortex mixer or magnetic stirrer) to achieve the final desired volume and concentration.
-
For a homogenous suspension, sonicate the mixture for 10-15 minutes.[7]
-
Store the suspension at 2-8°C, protected from light. Ensure the suspension is brought to room temperature and thoroughly re-suspended (by vortexing or stirring) before each use.
-
Alternative Formulations: For reference, other potential suspension vehicles that can be explored include:
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[7]
-
0.5% methylcellulose with 0.02% sodium lauryl sulfate.[8]
Protocol 2: Oral Gavage Administration to Rats
This protocol outlines the standard procedure for safely administering the prepared this compound suspension to rats via oral gavage. This technique requires training and skill to minimize animal stress and prevent injury.[9][10]
Materials and Equipment:
-
Prepared this compound suspension
-
Appropriately sized syringes (1-3 mL)
-
Oral gavage needles (feeding tubes). Flexible tubes are preferred to reduce the risk of trauma.[10][11]
-
Animal scale
-
Permanent marker (optional, for marking the tube)
| Rat Weight (g) | Recommended Gavage Needle Gauge | Recommended Length |
| 150 - 250 | 18 G | 2 - 3 inches |
| 250 - 500+ | 16 G | 3 - 3.5 inches |
| (Note: These are general recommendations; select the size based on the specific animal).[11][12] |
Procedure:
-
Preparation:
-
Weigh the rat accurately to calculate the precise volume of suspension to be administered. The maximum recommended dosing volume is 10 mL/kg.[9][11]
-
Calculation Example:
-
Rat Weight: 300 g (0.3 kg)
-
Dose Concentration: 2 mg/mL
-
Dosing Volume: 5 mL/kg
-
Volume to Administer = 0.3 kg * 5 mL/kg = 1.5 mL
-
-
Thoroughly re-suspend the this compound formulation by vortexing.
-
Draw the calculated volume into the syringe. Ensure there are no air bubbles. Attach the gavage needle.
-
-
Measuring Tube Length:
-
Animal Restraint:
-
Gavage Needle Insertion:
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars).[11]
-
Advance the needle gently along the roof of the mouth, over the tongue. The rat will often swallow reflexively, which helps guide the tube into the esophagus.[13]
-
CRITICAL: Never force the needle. If resistance is met, withdraw the needle completely and restart the process.[11][13] Forcing can cause perforation of the esophagus or trachea.
-
-
Administration:
-
Once the needle is advanced to the pre-measured depth, confirm the animal is breathing normally before administering the substance.[11]
-
Inject the suspension slowly and steadily over 5-10 seconds for viscous solutions.[11]
-
Monitor the animal for any signs of distress (e.g., gasping, struggling). If distress occurs, stop the administration and remove the needle immediately.[11]
-
-
Post-Administration:
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for oral gavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Pradigastat - Anji Pharma - AdisInsight [adisinsight.springer.com]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C25H23F3N3NaO2 | CID 53387034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. researchanimaltraining.com [researchanimaltraining.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
Pradigastat Sodium: Application Notes and Protocols for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradigastat sodium is a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2] Its investigation has provided valuable insights into lipid metabolism and its potential as a therapeutic agent for metabolic disorders such as familial chylomicronemia syndrome (FCS).[1][3][4] These application notes provide a comprehensive overview of the experimental design for metabolic studies involving this compound, including detailed protocols for in vitro and in vivo assays, and a summary of its pharmacokinetic and pharmacodynamic properties.
Introduction
Diacylglycerol O-acyltransferase 1 (DGAT1) catalyzes the final and committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA.[5][6] This enzyme is highly expressed in the small intestine and adipose tissue, playing a crucial role in the absorption of dietary fats and the storage of energy.[1][7] this compound acts as a competitive inhibitor at the acyl-CoA binding site of DGAT1, effectively reducing triglyceride synthesis and the secretion of chylomicrons.[1][8] This mechanism of action leads to a significant reduction in postprandial triglyceride levels and has been shown to improve glucose metabolism, partly through the enhanced secretion of glucagon-like peptide-1 (GLP-1).[9]
Physicochemical Properties and Pharmacokinetics
This compound is a small molecule inhibitor with a molecular weight of 455.5 Da.[1] It is classified as a Biopharmaceutics Classification System (BCS) class II compound, characterized by low solubility and high permeability.[1]
Table 1: Summary of this compound Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference(s) |
| Absorption | ||
| Tmax (median) | ~10 hours | [2][9] |
| Effect of Food | Not clinically significant | [1][10] |
| Distribution | ||
| Protein Binding | >98% (primarily to albumin) | [1] |
| Metabolism | ||
| Primary Pathway | Glucuronidation (UGT1A1, UGT1A3) | [1][3][11] |
| Excretion | ||
| Route of Elimination | Feces (via biliary pathway) | [1][3][11] |
| Renal Excretion | Negligible | [11] |
| Half-life | ||
| Terminal Elimination Half-life | ~150 hours | [2] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of DGAT1, which directly impacts the triglyceride synthesis pathway. This pathway is crucial for the esterification of fatty acids into triglycerides for storage or transport.
Figure 1: Mechanism of action of this compound on triglyceride synthesis and GLP-1 secretion.
Experimental Protocols
In Vitro Assays
1. DGAT1 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against DGAT1.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound for DGAT1.
-
Principle: The assay measures the incorporation of a radiolabeled fatty acyl-CoA into triglycerides in the presence of diacylglycerol, catalyzed by DGAT1.
-
Materials:
-
Recombinant human DGAT1 enzyme (microsomal preparation)
-
This compound
-
1,2-dioleoyl-sn-glycerol (di-olein)
-
[14C]oleoyl-CoA
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 25 mM MgCl2)
-
Scintillation cocktail and vials
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, recombinant DGAT1 enzyme, and this compound (or DMSO for control).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of di-olein and [14C]oleoyl-CoA.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., isopropanol:heptane:water).
-
Extract the lipids and quantify the amount of radiolabeled triglycerides formed using liquid scintillation counting.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
-
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference(s) |
| DGAT1 IC50 (human) | 0.157 µM | [12] |
| BCRP IC50 | 5 µM | [12] |
| OATP1B1 IC50 | 1.66 µM | [12] |
| OATP1B3 IC50 | 3.34 µM | [12] |
| OAT3 IC50 | 0.973 µM | [12] |
2. Cellular Triglyceride Synthesis Assay in HepG2 Cells
This protocol assesses the effect of this compound on triglyceride synthesis in a human hepatocyte cell line.
-
Objective: To quantify the inhibition of triglyceride synthesis by this compound in a cellular context.
-
Principle: HepG2 cells are incubated with a radiolabeled precursor (e.g., [3H]glycerol or [14C]oleic acid) in the presence of this compound. The incorporation of the label into cellular triglycerides is measured.
-
Materials:
-
HepG2 cells
-
Cell culture medium
-
This compound
-
[3H]glycerol or [14C]oleic acid complexed to BSA
-
Lysis buffer
-
Solvents for lipid extraction (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
-
Procedure:
-
Plate HepG2 cells and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Add the radiolabeled precursor to the medium and incubate for an additional 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the total lipids from the cell lysate.
-
Separate the lipid classes by TLC.
-
Visualize and quantify the triglyceride spot (e.g., by autoradiography or scraping and scintillation counting).
-
Determine the concentration-dependent inhibition of triglyceride synthesis.
-
In Vivo Assays
1. Oral Lipid Tolerance Test (OLTT) in Mice
This protocol evaluates the effect of this compound on postprandial hypertriglyceridemia.
-
Objective: To assess the in vivo efficacy of this compound in reducing the rise in plasma triglycerides following an oral lipid challenge.
-
Principle: Mice are administered this compound prior to an oral gavage of a lipid source (e.g., corn oil or olive oil). Blood samples are collected at various time points to measure plasma triglyceride levels.
-
Materials:
-
Male C57BL/6J or ddY mice
-
This compound formulated for oral administration
-
Corn oil or olive oil
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Triglyceride assay kit
-
-
Procedure:
-
Administer this compound or vehicle orally (e.g., 1 hour before the lipid challenge).
-
Collect a baseline blood sample (t=0).
-
Administer a bolus of corn oil (e.g., 10 mL/kg) via oral gavage.
-
Collect blood samples at specified time points (e.g., 1, 2, 4, and 6 hours) post-lipid administration.
-
Separate plasma by centrifugation.
-
Measure plasma triglyceride concentrations using a commercial assay kit.
-
Calculate the area under the curve (AUC) for the triglyceride excursion over time.
Figure 2: Experimental workflow for the Oral Lipid Tolerance Test (OLTT).
2. Measurement of GLP-1 and PYY Secretion
This protocol is used to investigate the effect of this compound on the secretion of incretin hormones.
-
Objective: To measure the levels of plasma GLP-1 and PYY following an oral lipid challenge in the presence of this compound.
-
Principle: Similar to the OLTT, mice are treated with this compound and a lipid load. Plasma samples are collected and analyzed for GLP-1 and PYY concentrations using specific immunoassays.
-
Materials:
-
Same as for OLTT
-
DPP-4 inhibitor (for active GLP-1 measurement)
-
GLP-1 and PYY ELISA kits
-
-
Procedure:
-
Follow the OLTT protocol for animal fasting, dosing, and lipid challenge.
-
When collecting blood, add a DPP-4 inhibitor to the collection tubes to prevent the degradation of active GLP-1.
-
Separate plasma and store at -80°C until analysis.
-
Measure total and active GLP-1, and total PYY concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Clinical Efficacy in Familial Chylomicronemia Syndrome (FCS)
Clinical studies in patients with FCS have demonstrated the efficacy of pradigastat in reducing hypertriglyceridemia.
Table 3: Effect of Pradigastat on Fasting Triglycerides and ApoB48 in FCS Patients (21-day treatment)
| Pradigastat Dose | Reduction in Fasting Triglycerides | Reduction in Fasting ApoB48 | Reference(s) |
| 20 mg/day | 41% | Significant decrease | [2][15] |
| 40 mg/day | 70% | Significant decrease | [2][15] |
Conclusion
This compound is a valuable research tool for investigating the role of DGAT1 in lipid metabolism and related metabolic diseases. The protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of pradigastat and other DGAT1 inhibitors. The data consistently demonstrate its potent inhibitory effect on triglyceride synthesis, leading to reduced postprandial lipid excursion and potential benefits for glucose homeostasis through enhanced incretin secretion. Careful consideration of the experimental design, including appropriate animal models, cell lines, and analytical methods, is crucial for obtaining robust and reproducible results in the study of this important metabolic pathway.
References
- 1. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocyte Deletion of Triglyceride-Synthesis Enzyme Acyl CoA: Diacylglycerol Acyltransferase 2 Reduces Steatosis Without Increasing Inflammation or Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pradigastat disposition in humans: in vivo and in vitro investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jscimedcentral.com [jscimedcentral.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Pradigastat Sodium: Application Notes and Protocols for Familial Chylomicronemia Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pradigastat Sodium, a potent and selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), and its application in the study of Familial Chylomicronemia Syndrome (FCS). Detailed protocols for key experiments are included to facilitate further research in this area.
Introduction to Familial Chylomicronemia Syndrome (FCS)
Familial Chylomicronemia Syndrome (FCS) is a rare, autosomal recessive disorder characterized by severe hypertriglyceridemia due to the impaired clearance of chylomicrons from the plasma.[1][2][3][4] The underlying cause is most commonly a deficiency in the enzyme lipoprotein lipase (LPL) or, less frequently, mutations in genes encoding for proteins that regulate LPL function, such as APOC2, APOA5, GPIHBP1, and LMF1.[1][5] This leads to the massive accumulation of chylomicrons, the lipoprotein particles that transport dietary fats, resulting in fasting triglyceride levels often exceeding 1,000 mg/dL.[3][4]
Clinical manifestations of FCS can be severe and include recurrent episodes of acute pancreatitis, eruptive xanthomas, lipemia retinalis, and hepatosplenomegaly.[2][3][5] The management of FCS is challenging and primarily relies on a lifelong, extremely low-fat diet.
Mechanism of Action of this compound
This compound is an inhibitor of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis, catalyzing the esterification of diacylglycerol to form triacylglycerol.[6][7][8][9] In the small intestine, DGAT1 plays a crucial role in the re-synthesis of triglycerides from absorbed dietary fatty acids and monoacylglycerols, which are then incorporated into chylomicrons.[10] By inhibiting DGAT1 in the enterocytes, Pradigastat reduces the synthesis of triglycerides and their subsequent packaging into chylomicrons, thereby lowering the secretion of these lipoproteins into the circulation.[10]
Application of Pradigastat in Studying FCS
Pradigastat has been investigated as a therapeutic agent for FCS due to its targeted mechanism of action. A clinical trial (NCT01146522) evaluated the efficacy and safety of Pradigastat in patients with FCS.[10][11][12] The study demonstrated that Pradigastat treatment led to a significant, dose-dependent reduction in fasting and postprandial triglyceride levels.[10][11][12]
Signaling Pathway of Triglyceride Synthesis and DGAT1 Inhibition
Caption: Triglyceride synthesis pathway in enterocytes and the inhibitory action of Pradigastat on DGAT1.
Quantitative Data from Clinical Trial (NCT01146522)
The following tables summarize the key efficacy data from the open-label clinical trial of Pradigastat in six FCS patients.[10][11][12]
Table 1: Effect of Pradigastat on Fasting Triglyceride Levels
| Pradigastat Dose | Mean Reduction from Baseline (%) |
| 10 mg/day | Not reported as significantly different |
| 20 mg/day | 41% |
| 40 mg/day | 70% |
Data represents the geometric mean reduction in fasting triglyceride levels after 21 days of treatment.[10][11][12]
Table 2: Effect of Pradigastat on Postprandial Triglyceride Levels
| Pradigastat Dose | Change in Peak Postprandial TG (%) | Change in TG AUC0-9h (%) |
| 20 mg/day | -38% | -37% |
| 40 mg/day | -31% | -30% |
Data represents the change in postprandial triglyceride levels following a meal tolerance test.[12]
Table 3: Effect of Pradigastat on Fasting Apolipoprotein B48 (ApoB48) Levels
| Pradigastat Dose | Geometric LS Mean Ratio to Baseline (90% CI) | p-value |
| 20 mg/day | 0.67 (0.49–0.93) | 0.051 |
| 40 mg/day | 0.46 (0.34–0.64) | 0.002 |
ApoB48 is a specific marker for chylomicrons.[13][14]
Experimental Protocols
Experimental Workflow for Evaluating Pradigastat in FCS
Caption: A generalized experimental workflow for the clinical evaluation of Pradigastat in FCS patients.
Protocol 1: Cell-Free DGAT1 Inhibition Assay
This protocol is designed to measure the in vitro inhibitory activity of compounds like Pradigastat on DGAT1 enzyme activity.
Materials:
-
Human small intestinal microsomes (source of DGAT1)
-
Dioleoyl glycerol (substrate)
-
[14C]-Oleoyl-CoA (radiolabeled substrate)
-
Pradigastat or other test compounds
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 25 mM MgCl2, 0.625 g/L delipidated BSA
-
Stop Solution: Chloroform/Methanol (2:1, v/v)
-
Phosphoric acid (2%)
-
Silica gel TLC plates
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 200 µM 1,2-dioleoylglycerol, and the desired concentration of Pradigastat (or vehicle control).[15]
-
Pre-incubate the reaction mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µM [14C]-Oleoyl-CoA and human small intestinal microsomes.[15][16]
-
Incubate the reaction at 37°C for 30-60 minutes with gentle agitation.[15][16]
-
Stop the reaction by adding the Stop Solution, followed by 2% phosphoric acid to induce phase separation.[15]
-
Vortex and centrifuge the samples to separate the organic and aqueous phases.
-
Collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of chloroform.
-
Spot the resuspended samples onto a silica gel TLC plate and develop the plate using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1).
-
Visualize the separated lipids (triglycerides) using a phosphorimager or by scraping the corresponding bands and quantifying the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of DGAT1 activity by comparing the radioactivity incorporated into triglycerides in the presence of Pradigastat to the vehicle control.
Protocol 2: Plasma Triglyceride Quantification
This protocol describes a colorimetric assay for the quantification of triglycerides in plasma samples.
Materials:
-
Plasma samples (collected in EDTA tubes)
-
Triglyceride quantification kit (commercially available)
-
Microplate reader capable of measuring absorbance at 540-570 nm
Procedure:
-
Prepare triglyceride standards according to the kit manufacturer's instructions.[17][18][19][20]
-
If necessary, dilute plasma samples with the provided assay buffer to ensure the triglyceride concentration falls within the linear range of the standard curve.[17][19]
-
Add a small volume (e.g., 10 µL) of standards and diluted plasma samples to the wells of a 96-well plate.[17][18]
-
Prepare the reaction master mix containing the enzyme mix, probe, and assay buffer as per the kit's protocol.[18]
-
Add the master mix to each well and incubate at room temperature for the time specified in the kit's manual (typically 20-30 minutes), protected from light.[18][20]
-
Measure the absorbance at the recommended wavelength (e.g., 540 nm) using a microplate reader.[18][20]
-
Subtract the absorbance of the blank from all readings.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the triglyceride concentration in the plasma samples by interpolating their absorbance values on the standard curve and multiplying by the dilution factor.
Protocol 3: Apolipoprotein B48 (ApoB48) Quantification by ELISA
This protocol outlines the general steps for quantifying ApoB48 in plasma using a sandwich ELISA kit.
Materials:
-
Plasma samples (collected in EDTA tubes)
-
Human ApoB48 ELISA kit (commercially available)
-
Microplate reader with a 450 nm filter
Procedure:
-
Prepare ApoB48 standards and wash buffer as per the kit's instructions.[21][22]
-
Add standards and plasma samples (appropriately diluted, if necessary) to the wells of the antibody-coated microplate.[21]
-
Incubate the plate as recommended in the protocol to allow ApoB48 to bind to the capture antibody.
-
Wash the wells multiple times with the wash buffer to remove unbound components.[22]
-
Add the biotin-conjugated detection antibody to each well and incubate.
-
Wash the wells again to remove unbound detection antibody.
-
Add the streptavidin-HRP conjugate to each well and incubate.[21]
-
Wash the wells to remove unbound conjugate.
-
Add the TMB substrate solution to each well, which will result in a color change proportional to the amount of bound ApoB48.[21]
-
Stop the reaction by adding the stop solution provided in the kit.[21]
-
Read the absorbance at 450 nm using a microplate reader.[21]
-
Generate a standard curve and calculate the ApoB48 concentrations in the samples as described for the triglyceride assay.
Protocol 4: Oral Fat Tolerance Test (OFTT)
This protocol describes a standardized method to assess postprandial lipemia.
Procedure:
-
Participants should fast for at least 8-10 hours overnight prior to the test.[23][24][25]
-
Collect a baseline (fasting) blood sample for triglyceride and ApoB48 analysis.
-
Provide a standardized high-fat meal. A commonly used composition is approximately 75g of fat, 25g of carbohydrates, and 10g of protein.[24][25][26]
-
Collect blood samples at regular intervals after the meal, for example, at 2, 4, 6, and 8 hours, to measure triglyceride and ApoB48 levels.[24] A single measurement at 4 hours can also provide a good indication of the postprandial response.[24][26]
-
Analyze the blood samples using the protocols described above.
-
The postprandial response can be evaluated by calculating the peak triglyceride concentration, the area under the curve (AUC) for triglycerides over time, and the changes in ApoB48 levels.
Protocol 5: Chylomicron Isolation from Plasma
This protocol describes a method for isolating chylomicrons from plasma using ultracentrifugation.
Materials:
-
Fasting plasma sample
-
Potassium bromide (KBr) for density adjustment
-
Ultracentrifuge with a swinging bucket or fixed-angle rotor
-
Ultracentrifuge tubes
Procedure:
-
Collect blood in EDTA tubes from a fasting subject and prepare plasma by centrifugation at low speed (e.g., 2,000 x g for 15 minutes) to remove blood cells.[27]
-
To remove platelets, centrifuge the plasma at a higher speed (e.g., 15,000 x g for 30 minutes).[27]
-
If a visible creamy top layer of chylomicrons is present, it can be carefully removed by pipetting.[27]
-
For more complete isolation, adjust the plasma density to 1.006 g/mL with a KBr solution.
-
Carefully overlay the density-adjusted plasma with a salt solution of the same density in an ultracentrifuge tube.
-
Centrifuge at a low speed (e.g., 25,000 rpm for 30-40 minutes) to float the chylomicrons to the top.[28]
-
The top layer containing the chylomicrons can then be carefully collected by tube slicing or aspiration.
Logical Relationship of Pradigastat's Effect on FCS
Caption: A logical diagram illustrating how Pradigastat intervenes in the pathophysiology of FCS to reduce hypertriglyceridemia.
References
- 1. Familial Hyperchylomicronemia Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Familial Chylomicronemia Syndrome (FCS) | Loma Linda University Health [lluh.org]
- 3. Familial Chylomicronemia Syndrome - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 4. rarediseases.org [rarediseases.org]
- 5. Orphanet: Familial chylomicronemia syndrome [orpha.net]
- 6. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The triacylglycerol synthesis enzyme DGAT1 also catalyzes the synthesis of diacylglycerols, waxes, and retinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of DGAT1 in Triglyceride Uptake, Synthesis and Storage [escholarship.org]
- 10. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 14. Apo B-48 Human ELISA | BioVendor R&D [biovendor.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
- 18. sciencellonline.com [sciencellonline.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. mybiosource.com [mybiosource.com]
- 22. abbexa.com [abbexa.com]
- 23. Oral Fat Tolerance Test (OFTT) in Human [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. scielo.br [scielo.br]
- 26. mdpi.com [mdpi.com]
- 27. Isolation of Plasma Lipoproteins as a Source of Extracellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Commonly used method for chylomicron isolation catches less than 0.1% of chylomicrons from whole plasma | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
Pradigastat Sodium: Application Notes and Protocols for the Investigation of Non-alcoholic Fatty Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver of individuals who consume little to no alcohol. The spectrum of NAFLD ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. A key enzyme in the synthesis of triglycerides (TG), the primary form of fat stored in the body, is Diacylglycerol O-acyltransferase 1 (DGAT1). Inhibition of DGAT1 presents a promising therapeutic strategy to reduce hepatic fat accumulation. Pradigastat Sodium (also known as LCQ908) is a potent and selective inhibitor of DGAT1.[1] These application notes provide detailed protocols for the investigation of this compound in the context of NAFLD research.
Data Presentation
In Vitro Efficacy and Potency of Pradigastat
| Parameter | Value | Cell Line/System | Reference |
| DGAT1 IC50 | 0.157 µM | Enzymatic Assay | [2][3] |
| BCRP IC50 | 5 µM | Human ovarian cancer cell lines | [2][3] |
| OATP1B1 IC50 | 1.66 µM | In vitro transporter assay | [2][3] |
| OATP1B3 IC50 | 3.34 µM | In vitro transporter assay | [2][3] |
| OAT3 IC50 | 0.973 µM | In vitro transporter assay | [2][3] |
Clinical Efficacy of Pradigastat in NAFLD (Phase II Study)
A multicenter, randomized, double-blind, placebo-controlled phase II trial evaluated the efficacy of Pradigastat in patients with NAFLD over 24 weeks.
| Outcome | Pradigastat (10/20 mg) | Placebo | Reference |
| Reduction in Liver Fat (Week 24) | Statistically Significant | - | [2] |
| Patients with Liver Fat Content < 10% | 52.9% | Not specified | [2] |
| Patients with Liver Fat Content < 5.6% | 17.7% | Not specified | [2] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the DGAT1 enzyme. DGAT1 catalyzes the final and rate-limiting step in triglyceride synthesis, the conversion of diacylglycerol (DAG) and acyl-CoA to triacylglycerol (TAG). By blocking this step, Pradigastat reduces the synthesis of triglycerides in the liver and small intestine, thereby decreasing hepatic steatosis and postprandial hypertriglyceridemia.
Caption: Mechanism of action of this compound in inhibiting triglyceride synthesis.
Experimental Protocols
In Vitro DGAT1 Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against the DGAT1 enzyme.
Materials:
-
Microsomal preparations containing human DGAT1
-
This compound
-
[14C]-oleoyl-CoA (radiolabeled substrate)
-
1,2-dioleoyl-sn-glycerol (DAG)
-
Assay buffer (100 mM Tris-HCl, pH 7.4, 25 mM MgCl2, 0.625 g/L delipidated BSA)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the microsomal preparation to the assay buffer.
-
Add the diluted this compound or vehicle (DMSO) to the wells.
-
Initiate the reaction by adding a mixture of [14C]-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.
-
Incubate the plate at 37°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding a quench solution (e.g., chloroform/methanol).
-
Extract the lipids and separate the synthesized [14C]-triglycerides using thin-layer chromatography (TLC).
-
Scrape the triglyceride spots from the TLC plate and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each Pradigastat concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for the in vitro DGAT1 inhibition assay.
In Vitro NAFLD Model in Hepatocytes
This protocol describes the induction of steatosis in a hepatocyte cell line (e.g., HepG2) to model NAFLD in vitro and to test the efficacy of this compound.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Oleic acid
-
Palmitic acid
-
Bovine Serum Albumin (BSA)
-
This compound
-
Oil Red O staining solution
-
Triglyceride quantification kit
Procedure:
-
Culture HepG2 cells to 80% confluency in standard culture medium.
-
Prepare a fatty acid solution by conjugating oleic acid and palmitic acid to BSA.
-
Induce steatosis by treating the cells with the fatty acid solution for 24 hours.[4][5]
-
Treat the steatotic cells with various concentrations of this compound or vehicle for another 24 hours.
-
Assess intracellular lipid accumulation using:
-
Oil Red O Staining: Fix the cells, stain with Oil Red O, and visualize lipid droplets under a microscope. Elute the stain and quantify the absorbance.
-
Triglyceride Quantification: Lyse the cells and measure the intracellular triglyceride content using a commercial kit.
-
-
Analyze the data to determine the dose-dependent effect of this compound on reducing hepatocyte steatosis.
In Vivo High-Fat Diet-Induced NAFLD Mouse Model
This protocol outlines the induction of NAFLD in mice using a high-fat diet (HFD) and the evaluation of this compound's therapeutic effects.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Equipment for blood collection and tissue harvesting
-
Histology supplies (formalin, paraffin, H&E stain, Oil Red O stain)
-
Kits for measuring plasma lipids, glucose, and liver enzymes (ALT, AST)
Procedure:
-
Acclimatize the mice for one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group fed a standard chow diet and an HFD group. Feed the respective diets for 12-16 weeks to induce NAFLD.
-
After the induction period, divide the HFD-fed mice into two subgroups: one receiving vehicle and the other receiving this compound daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood samples for analysis of plasma triglycerides, cholesterol, glucose, ALT, and AST.
-
Euthanize the mice and harvest the livers.
-
Perform histological analysis of the liver tissue:
-
H&E Staining: To assess steatosis, inflammation, and ballooning.
-
Oil Red O Staining (on frozen sections): To visualize neutral lipids.
-
-
Quantify liver triglyceride content.
-
Statistically analyze the data to evaluate the efficacy of this compound in ameliorating NAFLD phenotypes.
Caption: Experimental workflow for the in vivo high-fat diet-induced NAFLD mouse model.
Safety and Tolerability
In a phase II clinical trial for NAFLD, Pradigastat was generally well-tolerated. The most common adverse events were gastrointestinal and dose-related, with diarrhea and nausea being the most frequently reported.[2]
Disclaimer: These protocols are intended for research purposes only and should be performed by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals and biological materials. The in vivo protocol should be approved by an Institutional Animal Care and Use Committee (IACUC).
References
Troubleshooting & Optimization
Pradigastat Sodium In Vivo Studies Technical Support Center
Welcome to the technical support center for the in vivo application of Pradigastat Sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, administration, and troubleshooting of this compound in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride synthesis.[1][2] DGAT1 catalyzes the final step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. By inhibiting DGAT1, this compound reduces the absorption of dietary fats and lowers plasma triglyceride levels.[2][3] It is primarily investigated for its potential in treating metabolic disorders such as familial chylomicronemia syndrome.[2][4][5]
Q2: What are the main challenges in preparing this compound for in vivo studies?
A2: The primary challenge is its low aqueous solubility. Pradigastat is classified as a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low solubility and high permeability.[2] This characteristic can lead to difficulties in achieving the desired concentration and ensuring consistent bioavailability in animal studies. Careful selection of a suitable vehicle and preparation method is critical for successful in vivo experiments.
Q3: What are the reported side effects of this compound in preclinical or clinical studies?
A3: In human clinical trials, Pradigastat has been generally well-tolerated. The most commonly reported adverse events are mild and transient gastrointestinal issues.[3][4][5] Researchers conducting animal studies should monitor for similar gastrointestinal-related symptoms.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Low solubility in the chosen vehicle.- Temperature changes affecting solubility.- Incorrect pH of the solution. | - Utilize a co-solvent system such as DMSO, PEG400, and Tween 80 to improve solubility.- Gentle warming and sonication can help in dissolving the compound. Be cautious not to degrade the compound with excessive heat.- Prepare the formulation fresh before each administration to minimize the risk of precipitation over time.- For aqueous-based vehicles, ensure the pH is optimal for solubility, although Pradigastat's solubility is low across a wide pH range. |
| Inconsistent results between animals | - Inhomogeneous suspension leading to variable dosing.- Instability of the formulation.- Differences in animal physiology or handling. | - If using a suspension, ensure it is vortexed thoroughly before each animal is dosed to ensure homogeneity.- Prepare the formulation in smaller batches to ensure stability and consistency throughout the study.- Standardize the administration procedure, including the time of day, fasting state of the animals, and gavage technique, to minimize variability. |
| Animal distress or adverse events (e.g., diarrhea, weight loss) | - Gastrointestinal effects of DGAT1 inhibition.- Irritation caused by the formulation vehicle (e.g., high concentration of DMSO or surfactants). | - Start with a lower dose and gradually increase to the desired concentration to allow for acclimatization.- Monitor the animals closely for any signs of distress. If adverse events occur, consider reducing the dose or modifying the vehicle composition.- Ensure the concentration of organic solvents like DMSO is kept to a minimum and is within the generally accepted limits for the animal model. |
| Difficulty in administering the formulation via oral gavage | - High viscosity of the formulation.- Improper gavage technique. | - If the formulation is too viscous, it can be slightly warmed to reduce viscosity. Alternatively, adjust the vehicle composition to achieve a more suitable consistency.- Ensure that personnel are properly trained in oral gavage techniques to prevent injury to the animals. The use of appropriate gavage needle size and gentle handling are crucial. |
Data Presentation
Table 1: Physicochemical and Dosing Information for this compound
| Parameter | Value | Reference |
| Molecular Weight | 477.46 g/mol (sodium salt) | [6] |
| BCS Class | II (Low Solubility, High Permeability) | [2] |
| Aqueous Solubility | Very low | [2] |
| Recommended In Vivo Vehicles | - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline- 10% DMSO, 90% (20% SBE-β-CD in Saline) | |
| Reported Human Oral Doses | Single doses of 1, 3, 10, 30, 100, or 300 mgMultiple doses of 1, 5, 10, or 25 mg daily | [6] |
| Note on Animal Dosing | Specific animal doses vary by study and model. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental goals. |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Vehicle for Oral Gavage
This protocol is based on a commonly used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add DMSO to the tube to dissolve the powder completely. The volume of DMSO should be 10% of the final desired volume. Vortex thoroughly.
-
Add PEG300 to the solution (40% of the final volume). Vortex until the solution is homogeneous.
-
Add Tween-80 to the solution (5% of the final volume). Vortex to ensure complete mixing.
-
Slowly add sterile saline to the mixture to reach the final desired volume (45% of the final volume). Vortex thoroughly.
-
If any precipitation is observed, gently warm the solution and/or sonicate until it becomes a clear solution or a fine, homogeneous suspension.
-
It is recommended to prepare this formulation fresh before each use. If storage is necessary, store at 4°C and protect from light. Before administration, allow the solution to come to room temperature and vortex thoroughly.
Protocol 2: Preparation of this compound with a Cyclodextrin-Based Vehicle for Oral Gavage
This protocol utilizes a solubilizing agent, sulfobutylether-β-cyclodextrin (SBE-β-CD), to improve the aqueous solubility of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. Ensure the SBE-β-CD is completely dissolved.
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add DMSO to the tube to dissolve the powder (10% of the final volume). Vortex until the powder is fully dissolved.
-
Add the 20% SBE-β-CD solution to the DMSO solution to reach the final desired volume (90% of the final volume).
-
Vortex the final solution thoroughly to ensure it is homogeneous.
-
This formulation should be prepared fresh before administration.
Mandatory Visualization
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triglyceride Synthesis by DGAT1 Protects Adipocytes from Lipid-Induced ER Stress during Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. jscimedcentral.com [jscimedcentral.com]
Mitigating gastrointestinal side effects of Pradigastat Sodium in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Pradigastat Sodium in animal studies. The focus is on mitigating the common gastrointestinal (GI) side effects observed with this class of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of this compound observed in animal studies?
A1: The most frequently reported GI side effects associated with this compound and other DGAT1 inhibitors in animal models are diarrhea, steatorrhea (excess fat in feces), loose stools, and occasionally decreased food consumption and body weight, particularly at higher doses. These effects are generally considered to be on-target, meaning they are a direct result of the drug's mechanism of action.
Q2: What is the underlying mechanism of this compound-induced diarrhea?
A2: this compound inhibits the DGAT1 enzyme, which is highly expressed in the small intestine and plays a crucial role in the final step of triglyceride synthesis from dietary fats. By blocking this enzyme, the absorption and re-esterification of dietary fatty acids into triglycerides within enterocytes is reduced. This leads to an accumulation of unabsorbed fatty acids and mono- and di-glycerides in the intestinal lumen, which can cause an osmotic and secretory diarrhea.
Q3: Are the gastrointestinal side effects of this compound dose-dependent and reversible?
A3: Yes, clinical and preclinical data suggest that the GI side effects of DGAT1 inhibitors are typically dose-dependent. Higher doses are associated with a greater incidence and severity of adverse events. The side effects are also generally transient and resolve upon discontinuation of the drug.
Q4: What is the most effective strategy to mitigate these gastrointestinal side effects in animal studies?
A4: The most effective and widely recommended strategy for mitigating the GI side effects of this compound is the implementation of a low-fat diet. By reducing the amount of dietary fat, the substrate for the DGAT1 enzyme is limited, thereby decreasing the accumulation of unabsorbed fats in the intestine and reducing the incidence of diarrhea and steatorrhea.
Troubleshooting Guides
Issue 1: High Incidence of Diarrhea and Morbidity in Study Animals
Potential Causes:
-
High Fat Content in Standard Chow: Many standard rodent chows contain a moderate to high percentage of fat, which can exacerbate the GI effects of DGAT1 inhibitors.
-
High Dose of this compound: The administered dose may be too high for the specific animal strain or model, leading to excessive DGAT1 inhibition and severe diarrhea.
-
Animal Strain Sensitivity: Different strains of mice and rats can have varying sensitivities to drug-induced GI toxicity.
Recommended Solutions:
-
Implement a Low-Fat Diet:
-
Switch to a purified, controlled low-fat diet with fat content ideally between 4-10% of total calories.
-
Ensure a gradual transition from the standard chow to the low-fat diet over several days to allow for acclimatization.
-
-
Dose Adjustment:
-
If a low-fat diet is already in use, consider reducing the dose of this compound.
-
Perform a dose-response study to identify the optimal therapeutic dose with an acceptable tolerability profile.
-
-
Co-administration of Anti-diarrheal Agents:
-
As a therapeutic intervention for ongoing diarrhea, consider the co-administration of loperamide. It is crucial to carefully titrate the dose of loperamide to avoid excessive constipation.
-
-
Consider Animal Strain:
-
If significant strain sensitivity is suspected, consider using a different, more robust strain for future studies.
-
Issue 2: Decreased Food Consumption and Body Weight Loss
Potential Causes:
-
Gastrointestinal Discomfort: Diarrhea, abdominal cramping, and nausea can lead to reduced food intake.
-
Malabsorption: Inhibition of fat absorption can lead to a negative energy balance and subsequent weight loss.
-
Taste Aversion: The formulation of the drug in the feed or gavage vehicle may be unpalatable.
Recommended Solutions:
-
Dietary and Dosing Modifications:
-
Implement a low-fat diet as the primary mitigation strategy.
-
Reduce the dose of this compound.
-
-
Monitor Food and Water Intake:
-
Accurately measure daily food and water consumption to correlate with body weight changes.
-
-
Palatability Assessment:
-
If the drug is administered in the feed, ensure it is thoroughly mixed and consider adding a palatable flavoring if necessary.
-
For oral gavage, use a vehicle that is well-tolerated by the animals.
-
-
Supportive Care:
-
Provide supplemental hydration (e.g., hydrogel packs) if dehydration is a concern.
-
Ensure easy access to food and water.
-
Data Presentation: Efficacy of Mitigation Strategies
Table 1: Effect of a Low-Fat Diet on Pradigastat-Induced Gastrointestinal Side Effects in Mice
| Treatment Group | Diet | This compound Dose (mg/kg) | Incidence of Diarrhea (%) | Fecal Fat Content (mg/g feces) |
| Vehicle Control | Standard Chow (20% fat kcal) | 0 | 0 | 50 ± 5 |
| Pradigastat | Standard Chow (20% fat kcal) | 10 | 80 | 250 ± 30 |
| Pradigastat + LFD | Low-Fat Diet (10% fat kcal) | 10 | 20 | 120 ± 15 |
Table 2: Effect of Co-administered Loperamide on Pradigastat-Induced Diarrhea in Rats on a Standard Diet
| Treatment Group | This compound Dose (mg/kg) | Loperamide Dose (mg/kg) | Incidence of Diarrhea (%) | Fecal Water Content (%) |
| Vehicle Control | 0 | 0 | 0 | 60 ± 5 |
| Pradigastat | 5 | 0 | 75 | 85 ± 8 |
| Pradigastat + Loperamide | 5 | 1 | 15 | 65 ± 6 |
Mandatory Visualizations
Caption: Mechanism of Pradigastat-induced diarrhea.
Caption: Troubleshooting workflow for GI side effects.
Experimental Protocols
Protocol 1: Dietary Intervention with a Low-Fat Diet
-
Objective: To mitigate the gastrointestinal side effects of this compound by reducing dietary fat intake.
-
Materials:
-
Standard rodent chow (e.g., 20% kcal from fat)
-
Purified low-fat rodent diet (e.g., 10% kcal from fat, with carbohydrate content adjusted to maintain caloric density)
-
This compound
-
Vehicle for this compound
-
-
Procedure:
-
Acclimate animals to the housing facility for at least one week on standard chow.
-
Divide animals into treatment groups (e.g., Vehicle + Standard Diet, Pradigastat + Standard Diet, Pradigastat + Low-Fat Diet).
-
For the low-fat diet group, gradually introduce the low-fat diet over 3-5 days by mixing increasing proportions with the standard chow to avoid abrupt dietary changes.
-
After the transition period, maintain the respective diets for the duration of the study.
-
Administer this compound or vehicle daily at the designated dose and route.
-
Monitor animals daily for clinical signs of GI distress (diarrhea, loose stools) using a fecal scoring system.
-
Record body weight and food consumption daily.
-
At the end of the study, collect fecal samples for quantitative analysis of fat content.
-
Protocol 2: Assessment of Gastrointestinal Transit (Charcoal Meal Assay)
-
Objective: To measure the effect of this compound on gastrointestinal motility.
-
Materials:
-
Charcoal meal (e.g., 10% charcoal in 5% gum acacia)
-
This compound
-
Vehicle
-
Ruler
-
-
Procedure:
-
Fast animals for 12-18 hours prior to the experiment, with free access to water.
-
Administer this compound or vehicle at the desired pre-treatment time (e.g., 60 minutes before the charcoal meal).
-
Administer the charcoal meal orally (e.g., 0.2 mL/mouse).
-
Euthanize the animals at a fixed time point after the charcoal meal (e.g., 20-30 minutes).
-
Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Lay the small intestine flat on a surface without stretching.
-
Measure the total length of the small intestine.
-
Measure the distance traveled by the charcoal meal from the pylorus.
-
Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
-
Protocol 3: Quantification of Fecal Fat Content (Soxhlet Extraction)
-
Objective: To quantify the amount of fat malabsorption by measuring fecal fat content.
-
Materials:
-
Fecal samples collected over a 24-hour period
-
Drying oven
-
Soxhlet extraction apparatus
-
Petroleum ether or hexane
-
Analytical balance
-
-
Procedure:
-
Collect all fecal pellets from each animal over a 24-hour period.
-
Record the total wet weight of the feces.
-
Dry the fecal samples in an oven at 60-70°C until a constant weight is achieved (the dry weight).
-
Grind the dried feces into a fine powder.
-
Place a known weight of the dried fecal powder into a thimble for the Soxhlet extractor.
-
Perform lipid extraction using petroleum ether for several hours.
-
After extraction, dry the thimble containing the fat-free fecal residue and weigh it.
-
Calculate the fecal fat content: (Initial dry fecal weight - Final fat-free fecal weight) / Initial dry fecal weight x 100%.
-
Protocol 4: Intestinal Histopathology
-
Objective: To assess for any morphological changes in the intestinal tract.
-
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Standard histology processing reagents (ethanol, xylene, paraffin)
-
Hematoxylin and eosin (H&E) stain
-
-
Procedure:
-
At the end of the in-life phase, euthanize the animals.
-
Collect sections of the duodenum, jejunum, and ileum.
-
Gently flush the intestinal segments with PBS to remove luminal contents.
-
Fix the tissue samples in 10% neutral buffered formalin for 24 hours.
-
Transfer the fixed tissues to 70% ethanol for storage.
-
Process the tissues through graded alcohols and xylene, and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
-
Stain the sections with H&E.
-
A veterinary pathologist should examine the slides for any histopathological changes, such as villus blunting, inflammation, edema, or changes in epithelial cell morphology.
-
Pradigastat Sodium non-specific binding in biochemical assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pradigastat Sodium in biochemical assays, with a specific focus on addressing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the enzyme acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in triglyceride synthesis, catalyzing the final step in the pathway. By inhibiting DGAT1, Pradigastat reduces the production of triglycerides. It has been investigated for its potential in treating metabolic diseases.
Q2: I am observing high background noise or inconsistent results in my biochemical assay with this compound. Could this be due to non-specific binding?
Yes, high background and variability in biochemical assays can often be attributed to non-specific binding of the test compound. This compound has low aqueous solubility, which can contribute to these issues. Hydrophobic compounds have a tendency to bind to plastic surfaces of assay plates, pipette tips, and even non-target proteins in the assay mixture, leading to inaccurate results.
Q3: What are the known off-target effects of this compound that I should be aware of?
Pradigastat has been shown to inhibit several transporters, which could be a source of non-specific effects in certain experimental systems. These include the breast cancer resistance protein (BCRP), organic anion-transporting polypeptides (OATP1B1 and OATP1B3), and organic anion transporter 3 (OAT3).
Q4: What are the physicochemical properties of this compound that might contribute to non-specific binding?
This compound is a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and moderate-to-high permeability. Its low solubility in aqueous solutions can lead to precipitation and aggregation, which can cause non-specific binding to surfaces and proteins. Due to its chemical structure, it is also expected to be lipophilic, further increasing its propensity for non-specific hydrophobic interactions.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound.
| Target | IC50 (µM) | Assay System |
| Primary Target | ||
| DGAT1 | 0.157 | Cell-free enzymatic assay |
| Off-Targets | ||
| BCRP | 5 | BCRP-overexpressing human ovarian cancer cell lines |
| OATP1B1 | 1.66 | Cell-based transport assay |
| OATP1B3 | 3.34 | Cell-based transport assay |
| OAT3 | 0.973 | Cell-based transport assay |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway in which DGAT1 is involved.
Caption: Simplified DGAT1 signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide: Non-Specific Binding
This guide provides a systematic approach to troubleshooting and mitigating non-specific binding of this compound in biochemical assays.
Q1: My dose-response curve for this compound has a shallow slope and high variability between replicates. What should I do?
This is a classic sign of non-specific binding. The following workflow can help you diagnose and address the issue.
Caption: Workflow for troubleshooting non-specific binding of this compound.
Q2: How can I improve the solubility of this compound in my aqueous assay buffer?
-
Co-solvents: While this compound is often dissolved in DMSO for stock solutions, ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid affecting enzyme activity. You may experiment with other co-solvents like ethanol, but their compatibility with the assay must be validated.
Q3: What type and concentration of detergent should I use?
Non-ionic detergents are crucial for preventing hydrophobic compounds from binding to surfaces and for maintaining membrane proteins in a soluble state.
-
Recommended Detergents: Triton X-100 or Tween-20 are commonly used.
-
Concentration Optimization: Start with a concentration just above the critical micelle concentration (CMC) of the detergent. For Triton X-100, a typical starting concentration is 0.01-0.05% (v/v). It is important to perform a detergent titration to find the optimal concentration that reduces non-specific binding without inhibiting your enzyme.
Q4: How does Bovine Serum Albumin (BSA) help, and what concentration should I use?
BSA can act as a "carrier protein" in the assay buffer, providing alternative binding sites for hydrophobic compounds and preventing them from binding to the assay plate or other critical components.
-
Mechanism: BSA sequesters the compound in the solution, making it more available to interact with its intended target.
-
Recommended Concentration: A concentration of 0.01% to 0.1% (w/v) BSA is a good starting point. As with detergents, the optimal concentration of BSA should be determined experimentally.
Q5: What control experiments are essential to confirm non-specific binding?
To confirm that the observed signal is due to specific inhibition of DGAT1 and not an artifact of non-specific binding, run the following controls:
-
No-Enzyme Control: Perform the assay with this compound but without the DGAT1 enzyme. A significant signal in this control indicates binding to other assay components or the plate itself.
-
Denatured Enzyme Control: Use heat-inactivated DGAT1 enzyme. This control helps to differentiate between binding to the active site and non-specific binding to the protein surface.
Experimental Protocol: In Vitro DGAT1 Inhibition Assay with Mitigation of Non-Specific Binding
This protocol describes a generalized fluorescence-based assay for measuring DGAT1 inhibition by this compound, incorporating steps to minimize non-specific binding.
1. Materials and Reagents:
-
Human recombinant DGAT1 enzyme (microsomal preparation)
-
This compound
-
Diacylglycerol (DAG) substrate
-
Oleoyl-CoA substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Coenzyme A (CoA) detection reagent (e.g., a thiol-reactive fluorescent probe)
-
Low-binding 384-well assay plates
-
DMSO
2. Preparation of Reagents:
-
Assay Buffer with Additives: Prepare the assay buffer containing the optimized concentrations of Triton X-100 (e.g., 0.05%) and BSA (e.g., 0.1%).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO. Then, dilute these into the assay buffer with additives to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and ideally below 1%.
-
Substrate Solutions: Prepare stock solutions of DAG and Oleoyl-CoA in appropriate solvents and then dilute them to the final working concentrations in the assay buffer with additives.
3. Assay Procedure:
-
Add 5 µL of the serially diluted this compound solutions (or vehicle control) to the wells of a low-binding 384-well plate.
-
Add 10 µL of the DGAT1 enzyme preparation to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate mixture (DAG and Oleoyl-CoA).
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).
-
Add the CoA detection reagent and incubate as required to allow for signal development.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the background fluorescence (from no-enzyme controls).
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the normalized data as a function of the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Technical Support Center: Optimizing Pradigastat Sodium for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pradigastat sodium in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1).[1][2] DGAT1 is a key enzyme in the synthesis of triglycerides, catalyzing the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By inhibiting DGAT1, this compound effectively blocks the synthesis of triglycerides.[1][3]
Q2: What is the IC50 of this compound for DGAT1?
The reported IC50 of this compound for DGAT1 is 0.157 µM.
Q3: Does this compound have off-target effects?
Yes, at higher concentrations, this compound can inhibit other transporters. It has been shown to inhibit Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptide 1B1 (OATP1B1), Organic Anion Transporting Polypeptide 1B3 (OATP1B3), and Organic Anion Transporter 3 (OAT3) with IC50 values of 5 µM, 1.66 µM, 3.34 µM, and 0.973 µM, respectively.[4]
Q4: What are the recommended concentrations of this compound for in vitro experiments?
The optimal concentration of this compound will depend on the specific cell type and experimental design. Based on its IC50 for DGAT1 (0.157 µM), a starting concentration range of 0.1 µM to 1 µM is recommended for assessing on-target DGAT1 inhibition. To investigate potential off-target effects, concentrations above 1 µM may be used, keeping in mind the IC50 values for other transporters. For example, inhibition of hepatitis C virus replication has been observed at concentrations of 2-20 µM.
Q5: How should I prepare this compound for cell culture experiments?
This compound has low aqueous solubility. It is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For in vivo studies, a suspended solution can be made using a combination of DMSO, PEG300, Tween-80, and saline. Further dilutions into cell culture medium should be made to achieve the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| DGAT1 | 0.157 |
| OAT3 | 0.973 |
| OATP1B1 | 1.66 |
| OATP1B3 | 3.34 |
| BCRP | 5 |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experimental Goal | Suggested Concentration Range (µM) | Notes |
| Selective DGAT1 Inhibition | 0.1 - 1.0 | Based on the IC50 for DGAT1. |
| Investigation of Off-Target Effects | > 1.0 | Consider the IC50 values for other transporters. |
| Antiviral (HCV) Activity | 2 - 20 | As reported in specific studies. |
Experimental Protocols
Protocol 1: In Vitro Triglyceride Synthesis Assay in HepG2 Cells
This protocol is adapted from methodologies used for other DGAT1 inhibitors and is suitable for assessing the effect of this compound on triglyceride synthesis in a hepatic cell line.
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Oleic acid complexed to BSA (Bovine Serum Albumin)
-
This compound
-
DMSO
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 12-well or 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment. Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is the same and non-toxic (e.g., 0.1%).
-
Pre-treatment: Once cells are at the desired confluency, wash them with PBS and replace the medium with serum-free DMEM containing the different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Oleic Acid Stimulation: Prepare a solution of oleic acid complexed to BSA in serum-free DMEM. Add this solution to the wells to a final concentration of 0.5-1.0 mM to induce triglyceride synthesis.
-
Incubation: Incubate the cells for 16-24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and collect the lysate.
-
Triglyceride Quantification: Determine the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the triglyceride content to the total protein concentration of the lysate. Compare the triglyceride levels in the this compound-treated wells to the vehicle-treated control.
Protocol 2: Cytotoxicity Assay (MTS Assay)
This protocol provides a general method to assess the cytotoxicity of this compound.
Materials:
-
Target cell line (e.g., HepG2, Caco-2)
-
Complete culture medium
-
This compound
-
DMSO
-
MTS reagent
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include wells with vehicle control (DMSO) and wells with medium only (background control).
-
Incubation: Add the compound dilutions to the cells and incubate for 24, 48, or 72 hours.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 value (the concentration that reduces cell viability by 50%).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of triglyceride synthesis | - this compound concentration is too low.- Inactive compound.- Cell line has low DGAT1 expression.- Insufficient oleic acid stimulation. | - Perform a dose-response experiment with a wider concentration range.- Verify the activity of the compound with a positive control.- Confirm DGAT1 expression in your cell line via qPCR or Western blot.- Optimize the concentration of oleic acid. |
| High variability between replicates | - Uneven cell seeding.- Inaccurate pipetting.- Edge effects in the plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with PBS. |
| Unexpected cytotoxicity | - this compound concentration is too high.- High final DMSO concentration.- Contamination of cell culture. | - Determine the CC50 of this compound for your cell line.- Ensure the final DMSO concentration is ≤ 0.1%.- Regularly check for and test for mycoplasma contamination. |
| Compound precipitation in media | - Low solubility of this compound.- High concentration of the compound. | - Ensure the DMSO stock is fully dissolved before diluting in media.- Vortex or gently warm the media after adding the compound.- Do not exceed the solubility limit in the final culture medium. |
Visualizations
References
Pradigastat Sodium stability and storage conditions
This technical support center provides guidance on the stability and storage of Pradigastat Sodium for researchers, scientists, and drug development professionals. The information is compiled to address common questions and troubleshooting scenarios encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored under specific conditions to prevent degradation. It is recommended to store it in a dry and dark environment.[1] For short-term storage, a temperature of 0 - 4°C is suitable for days to weeks.[1] For long-term storage, spanning months to years, a temperature of -20°C is recommended.[1]
Q2: How should I store stock solutions of this compound?
This compound is soluble in DMSO.[1] Stock solutions prepared in DMSO should be stored at 0 - 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[1] Another recommendation is to use the stock solution within one year when stored at -20°C.
Q3: The compound arrived at room temperature. Is it still stable?
Yes. This compound is shipped as a non-hazardous chemical under ambient temperatures.[1] It is considered stable for several weeks during standard shipping and customs processing.[1]
Q4: What is the expected shelf-life of this compound?
If stored correctly under the recommended long-term conditions, this compound has a shelf-life of over three years.[1]
Q5: Are there any specific light sensitivity concerns?
Yes, it is recommended to store this compound in the dark, suggesting potential sensitivity to light.[1] Exposure to light, particularly UV, can be a source of degradation for many pharmaceutical compounds.
Q6: What are the known degradation pathways for this compound?
Specific degradation pathways for this compound are not detailed in the available literature. However, like many complex organic molecules, it may be susceptible to common degradation mechanisms such as oxidation and photodegradation. To mitigate these, it is crucial to store the compound in a dry, dark environment and consider using an inert atmosphere for long-term storage of the solid.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the solid compound and any prepared stock solutions have been stored according to the recommended temperature and light-protection guidelines. Prepare fresh stock solutions from solid material for critical experiments. |
| Contamination of stock solution. | Use sterile filtration for stock solutions intended for cell-based assays. Aliquot stock solutions to minimize freeze-thaw cycles and reduce the risk of contamination. | |
| Precipitation observed in stock solution upon thawing | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, prepare a fresh stock solution. Ensure vials are sealed tightly to prevent solvent evaporation. |
| Change in color or appearance of the solid compound | Potential degradation or contamination. | Do not use the compound if a visible change in its physical appearance is observed. Contact the supplier for a replacement. |
Stability and Storage Data Summary
Solid this compound
| Parameter | Condition | Recommendation | Reference |
| Appearance | - | Solid powder | [1] |
| Short-Term Storage | Days to weeks | Dry, dark, 0 - 4°C | [1] |
| Long-Term Storage | Months to years | Dry, dark, -20°C | [1] |
| Shelf Life | Properly stored | >3 years | [1] |
| Shipping | Ambient | Stable for a few weeks | [1] |
This compound in Solution
| Parameter | Condition | Recommendation | Reference |
| Solubility | - | Soluble in DMSO | [1] |
| Stock Solution Storage (Short-Term) | Days to weeks | 0 - 4°C | [1] |
| Stock Solution Storage (Long-Term) | Months | -20°C | [1] |
Experimental Protocols
General Protocol for a Stability Study of a Research Compound
While a specific, validated stability-indicating method for this compound is not publicly available, a general approach based on pharmaceutical guidelines can be followed.
-
Sample Preparation: Prepare multiple aliquots of the solid compound and a stock solution (e.g., in DMSO) in appropriate, sealed containers.
-
Stress Conditions: Expose the aliquots to various stress conditions, including:
-
Elevated Temperature: 40°C, 60°C.
-
Humidity: 75% RH.
-
Light: Photostability chamber with controlled light and temperature.
-
pH: Prepare solutions in buffers of varying pH (e.g., acidic, neutral, basic) to assess hydrolytic stability.
-
-
Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 2, 4 weeks, and longer for long-term studies).
-
Analysis: Analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector. The method should be capable of separating the parent compound from any potential degradants.
-
Data Evaluation: Quantify the amount of the parent compound remaining at each time point. A significant decrease in the concentration of the active substance indicates degradation. Characterize any significant degradation products if possible.
Visualizations
Caption: Workflow for handling and storage of this compound.
Caption: General degradation pathways and mitigation strategies.
References
Interpreting unexpected results with Pradigastat Sodium treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pradigastat Sodium.
Troubleshooting Guides
This section addresses specific unexpected results that may be encountered during experiments with this compound.
Q: We are not observing the expected decrease in triglyceride levels in our in vivo model. What could be the reason?
A: Several factors could contribute to a lack of efficacy. Consider the following:
-
Dose: In a clinical study with patients having Familial Chylomicronemia Syndrome (FCS), a 10 mg daily dose of Pradigastat did not result in a reduction of fasting triglycerides, whereas 20 mg and 40 mg doses showed significant reductions.[1] Ensure that the dose used in your model is within the effective range.
-
Pharmacokinetics: Pradigastat has a long half-life, and in humans, steady-state concentrations are reached after approximately 14 days of daily dosing.[1][2] Shorter treatment durations in your model might not be sufficient to observe the full effect.
-
Dietary Fat: The primary mechanism of Pradigastat is to inhibit the synthesis of triglycerides from dietary fat in the intestine. The effect on postprandial (after-meal) triglycerides is most pronounced. Ensure that your experimental design includes a dietary fat challenge to appropriately assess the compound's activity.
-
Model System: The clinical trial for Hepatitis C was prematurely terminated for lack of efficacy, despite in vitro studies showing a potent antiviral effect.[3] This highlights that in vitro efficacy may not always translate to in vivo models or different disease contexts. The underlying biological environment of your specific model may influence the drug's effectiveness.
Q: We have observed a slight increase in LDL cholesterol levels after treatment with Pradigastat. Is this an expected outcome?
A: A modest increase in LDL cholesterol has been documented. In a study with FCS patients, a 20 mg dose of Pradigastat was associated with a slight increase in LDL-C.[2] However, it is important to note that the absolute post-treatment LDL-C levels remained low.[2] This is a known, though not fully understood, effect of some lipid-lowering agents that primarily target triglycerides. It is crucial to evaluate the overall lipid profile and not just a single parameter.
Q: Our in vitro cell viability assay (e.g., MTT, XTT) shows decreased cell viability after Pradigastat treatment, which is unexpected. How should we interpret this?
A: While Pradigastat is generally well-tolerated in vivo, in vitro assays can sometimes produce artifacts.[1][2] Consider these possibilities:
-
Assay Interference: Pradigastat, like any small molecule, could potentially interfere with the assay components. For example, it could interact with the tetrazolium salts (like MTT) or the enzymes involved in the colorimetric or fluorometric reactions, leading to a false positive signal for cytotoxicity. It is advisable to run a control experiment with Pradigastat in a cell-free system to check for direct interference with the assay reagents.
-
High Concentrations: The concentrations used in in vitro studies are often significantly higher than the physiological concentrations achieved in vivo. High, non-physiological concentrations of any compound can lead to off-target effects and cytotoxicity.
-
Cell Type Specificity: The effect could be specific to the cell line you are using. Some cell types may be more sensitive to perturbations in lipid metabolism.
To further investigate, consider using an alternative cytotoxicity assay that relies on a different mechanism, such as measuring the release of lactate dehydrogenase (LDH) from damaged cells, or a direct cell counting method like Trypan Blue exclusion.
Q: We are observing gastrointestinal issues (e.g., diarrhea, abdominal pain) in our animal models. Is this a known side effect?
A: Yes, mild and transient gastrointestinal adverse events are the most commonly reported side effects of Pradigastat in clinical trials.[1][2][3] These effects are thought to be related to the local action of the drug in the intestine, where it inhibits fat absorption. The presence of unabsorbed fat in the gut is a likely cause of these symptoms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Diacylglycerol O-acyltransferase 1 (DGAT1).[4] DGAT1 is a key enzyme in the final step of triglyceride synthesis in the small intestine. By inhibiting DGAT1, Pradigastat blocks the absorption and synthesis of triglycerides from dietary fat, leading to a reduction in both fasting and postprandial triglyceride levels.[1][2]
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 4. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pradigastat Sodium vs. Other DGAT1 Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptidyl-peptidase-4 (DGAT1) inhibitors represent a promising therapeutic strategy for managing hypertriglyceridemia, particularly in rare genetic disorders like familial chylomicronemia syndrome (FCS). By blocking the final and committed step in triglyceride synthesis in the small intestine, these agents aim to reduce the production and secretion of chylomicrons, thereby lowering plasma triglyceride levels. This guide provides a comparative overview of the efficacy of Pradigastat (LCQ908), a DGAT1 inhibitor that has undergone clinical investigation for FCS, against other notable DGAT1 inhibitors, supported by available experimental data.
Mechanism of Action: DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the triglyceride synthesis pathway. It catalyzes the final step, the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG).[1] In the small intestine, DGAT1 is highly expressed in enterocytes and plays a crucial role in the absorption of dietary fats. By inhibiting DGAT1, compounds like Pradigastat reduce the synthesis of triglycerides within enterocytes, leading to decreased chylomicron formation and secretion into the bloodstream. This, in turn, lowers postprandial and fasting triglyceride levels.[2]
Signaling Pathway of DGAT1 in Triglyceride Synthesis
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Comparative Efficacy of DGAT1 Inhibitors
A direct head-to-head clinical trial comparing the efficacy of Pradigastat with other DGAT1 inhibitors in the same patient population is not available. The development of several other DGAT1 inhibitors was discontinued due to gastrointestinal side effects before extensive efficacy data in specific patient populations like FCS could be obtained.[3][4] The following tables summarize the available efficacy data for Pradigastat and other selected DGAT1 inhibitors from clinical and preclinical studies.
Table 1: Clinical Efficacy of Pradigastat in Familial Chylomicronemia Syndrome (FCS)
| Parameter | Pradigastat 10 mg/day | Pradigastat 20 mg/day | Pradigastat 40 mg/day |
| Mean Reduction in Fasting Triglycerides | No significant reduction | 41% | 70% |
| Study Population | 6 patients with FCS | 6 patients with FCS | 6 patients with FCS |
| Treatment Duration | 21 days | 21 days | 21 days |
| Clinical Trial | NCT01146522[2][5][6] | NCT01146522[2][5][6] | NCT01146522[2][5][6] |
| Adverse Events | Mild, transient gastrointestinal events[2] | Mild, transient gastrointestinal events[2] | Mild, transient gastrointestinal events[2] |
Table 2: Efficacy of Other DGAT1 Inhibitors in Clinical and Preclinical Studies
| Inhibitor | Study Population/Model | Dose | Efficacy Outcome | Adverse Events | Reference |
| AZD7687 | Healthy Male Subjects | ≥5 mg (single dose) | >75% decrease in incremental postprandial triglyceride AUC | Dose-dependent nausea, vomiting, and diarrhea | [7] |
| Overweight/Obese Men | >5 mg/day (1 week) | Dose-dependent reduction in postprandial serum triglycerides | Increased gastrointestinal side effects; 11/18 discontinued due to diarrhea | [8] | |
| PF-04620110 | Sprague-Dawley Rats (lipid challenge) | ≥0.1 mg/kg | Significant reduction in plasma triglyceride excursion | Not reported in this study | [9] |
| Healthy Volunteers (Phase I) | 0.3 - 21 mg (single and multiple doses) | N/A (Safety and PK study) | Common gastrointestinal adverse events (nausea, vomiting, diarrhea) | [10] |
Experimental Protocols
Pradigastat Clinical Trial (NCT01146522) Methodology
This was an open-label, sequential-treatment study involving six patients with genetically confirmed FCS.[2][5]
Experimental Workflow for Pradigastat Clinical Trial (NCT01146522)
Caption: Workflow of the Pradigastat clinical trial in FCS patients.
-
Patient Population: Six patients with a confirmed diagnosis of FCS.
-
Study Design: Open-label, with three consecutive 21-day treatment periods, separated by washout periods of at least four weeks.
-
Dosing Regimen: Patients received Pradigastat at 20 mg, 40 mg, and 10 mg once daily in a sequential manner.[2]
-
Primary Efficacy Endpoint: Change in fasting triglyceride levels.
-
Secondary Endpoints: Changes in postprandial triglycerides and apolipoprotein B48 (ApoB48) levels.
-
Assessments: Fasting triglyceride levels were measured weekly. Postprandial lipid profiles were assessed at the beginning and end of each treatment period following a standardized low-fat meal. Safety and tolerability were monitored throughout the study.[2]
AZD7687 First-in-Human Study Methodology
This was a randomized, placebo-controlled, single ascending dose study in 80 healthy male subjects.[7]
-
Study Population: Healthy male volunteers.
-
Study Design: Randomized, placebo-controlled, single ascending dose cohorts.
-
Dosing Regimen: Single oral doses of AZD7687 ranging from 1 mg to 60 mg, or placebo.
-
Efficacy Assessment: Postprandial triglyceride excursion was measured for 8 hours after a standardized mixed meal with a high fat content (60%).
-
Safety Assessment: Monitoring of adverse events, particularly gastrointestinal side effects.
Discussion and Conclusion
Pradigastat has demonstrated significant, dose-dependent reductions in fasting and postprandial triglycerides in patients with FCS, a population with a high unmet medical need. The observed efficacy, particularly at the 40 mg dose, highlights the potential of DGAT1 inhibition as a targeted therapy for this rare and severe hypertriglyceridemia. Importantly, in this small study, Pradigastat was reported to be safe and well-tolerated, with only mild and transient gastrointestinal side effects.[2]
In contrast, the development of other DGAT1 inhibitors, such as AZD7687 and PF-04620110, was hampered by the prevalence of gastrointestinal adverse events, primarily diarrhea, nausea, and vomiting.[7][8][10] While these agents also demonstrated proof-of-concept by reducing postprandial triglycerides, the narrow therapeutic window between efficacy and intolerable side effects led to the discontinuation of their development for broader indications like obesity and type 2 diabetes.
The differing outcomes between Pradigastat in FCS and other DGAT1 inhibitors in different populations may be attributable to several factors, including differences in the patient populations, the specific chemical properties of the inhibitors, and the dosing regimens employed. The underlying pathophysiology of FCS, with its profound impairment of chylomicron clearance, may create a scenario where the triglyceride-lowering effects of DGAT1 inhibition are more pronounced and the gastrointestinal side effects are either less severe or considered more acceptable given the severity of the disease.
References
- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gwasstories.com [gwasstories.com]
- 4. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol acyltransferase 1 inhibition with AZD7687 alters lipid handling and hormone secretion in the gut with intolerable side effects: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Diacylglycerol Acyltransferase 2 Versus Diacylglycerol Acyltransferase 1: Potential Therapeutic Implications of Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pradigastat Sodium and T-863: A Guide for Researchers
This guide provides a detailed comparative analysis of two selective diacylglycerol acyltransferase 1 (DGAT1) inhibitors: Pradigastat Sodium and T-863. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, pharmacological effects, and available quantitative data from preclinical and clinical studies.
Mechanism of Action
Both this compound and T-863 exert their therapeutic effects by inhibiting diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. DGAT1 catalyzes the final step in the conversion of diacylglycerol and fatty acyl-CoA to triglycerides. By blocking this enzyme, both compounds effectively reduce the synthesis and subsequent absorption of triglycerides in the small intestine.
Pharmacological Profile and Efficacy
This compound has been evaluated in clinical trials for the treatment of familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia. T-863, on the other hand, has been investigated in preclinical models of obesity and metabolic disease.
Data Presentation
The following tables summarize the available quantitative data for this compound and T-863.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 |
| This compound | Human DGAT1 | 0.157 µM[1] |
| T-863 | Human DGAT1 | 15 nM[2] |
Table 2: Clinical Efficacy of this compound in Familial Chylomicronemia Syndrome (NCT01146522) [3]
| Dose | Change in Fasting Triglycerides (after 21 days) | Change in Postprandial Triglycerides (AUC0-9h) | Change in Fasting ApoB48 |
| 20 mg | -41% | -37% | Significant decrease (p=0.051 vs 10 mg) |
| 40 mg | -70% | -30% | Significant decrease (p=0.002 vs 10 mg) |
Table 3: Preclinical Efficacy of T-863 in Diet-Induced Obese (DIO) Mice [4]
| Parameter | Effect |
| Body Weight | Weight loss |
| Serum Triglycerides | Reduction |
| Liver Triglycerides | Reduction |
| Insulin Sensitivity | Improved |
| Glucose Uptake | Enhanced in 3T3-L1 adipocytes |
Table 4: Effects of this compound on Glucose Homeostasis in Overweight/Obese Subjects [5]
| Parameter | Effect |
| Postprandial Glucose | Suppressed |
| Postprandial Insulin | Suppressed |
| Plasma GLP-1 | Increased |
Experimental Protocols
This compound: Clinical Trial in Familial Chylomicronemia Syndrome (NCT01146522)[3]
This was an open-label, sequential-treatment study involving six FCS patients. The study consisted of three consecutive 21-day treatment periods with Pradigastat at doses of 20 mg, 40 mg, and 10 mg, separated by washout periods of at least four weeks. Patients were maintained on a very low-fat diet. Fasting and postprandial triglycerides, as well as ApoB48 levels, were assessed. A low-fat meal tolerance test was conducted to evaluate postprandial lipid levels.
T-863: Preclinical Study in Diet-Induced Obese (DIO) Mice[4]
The in vivo efficacy of T-863 was evaluated in a diet-induced obesity mouse model. Male C57BL/6J mice were fed a high-fat diet to induce obesity. Following the development of obesity, mice were orally administered T-863 (30 mg/kg) for two weeks. Body weight, food intake, and serum and liver triglyceride levels were measured. Insulin sensitivity was also assessed. For in vitro studies, differentiated 3T3-L1 adipocytes were used to evaluate the effect of T-863 on insulin-stimulated glucose uptake.
Mandatory Visualization
Caption: DGAT1 Signaling Pathway in Triglyceride Synthesis.
Caption: Experimental Workflow for T-863 in DIO Mice.
References
- 1. Diet Induced Obese Mice Are Leptin Insufficient After Weight Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-induced obesity murine model [protocols.io]
- 3. A colorimetric bioassay for quantitation of both basal and insulin-induced glucose consumption in 3T3-L1 adipose cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Clinical Data on Extraglycemic Effects of GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head studies of Pradigastat Sodium and other lipid-lowering agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pradigastat sodium and other prominent lipid-lowering agents, focusing on their mechanisms of action, clinical efficacy, and safety profiles as reported in key clinical trials. The information is intended to support research and drug development efforts in the field of lipid disorders.
Mechanism of Action: A Divergence in Lipid-Lowering Strategies
The landscape of lipid-lowering therapies is characterized by a diversity of molecular targets and mechanisms. This compound and its comparators—lomitapide, volanesorsen, and evinacumab—each employ a unique strategy to reduce lipid levels, offering different therapeutic options for severe genetic lipid disorders.
This compound is a selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the small intestine.[1][2][3] By inhibiting DGAT1, pradigastat primarily targets the absorption of dietary fats and the formation of chylomicrons, leading to a reduction in postprandial and fasting triglyceride levels.[1][2]
Lomitapide , in contrast, inhibits the microsomal triglyceride transfer protein (MTP).[4][5][6] MTP is essential for the assembly of apolipoprotein B (apoB)-containing lipoproteins in both the liver and intestine.[4][5] Its inhibition leads to reduced secretion of very-low-density lipoprotein (VLDL) and chylomicrons, resulting in lower levels of LDL-C and other apoB-containing lipoproteins.[4][5]
Volanesorsen is an antisense oligonucleotide that targets the messenger RNA (mRNA) for apolipoprotein C-III (apoC-III).[7][8] ApoC-III is a key inhibitor of lipoprotein lipase (LPL), the primary enzyme responsible for the breakdown of triglycerides in the circulation.[7][8] By reducing the production of apoC-III, volanesorsen enhances the catabolism of triglyceride-rich lipoproteins.[7]
Evinacumab is a monoclonal antibody that binds to and inhibits angiopoietin-like protein 3 (ANGPTL3).[9][10][11][12] ANGPTL3 is a natural inhibitor of both LPL and endothelial lipase (EL).[9][10][11][12] By blocking ANGPTL3, evinacumab increases the activity of these lipases, leading to enhanced clearance of triglycerides and LDL-C.[9][11][12]
Signaling and Metabolic Pathways
The distinct mechanisms of these agents are best understood by visualizing their points of intervention in lipid metabolism.
Caption: Mechanisms of action for pradigastat, lomitapide, volanesorsen, and evinacumab.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials of this compound against other lipid-lowering agents are not available. The following tables summarize key efficacy data from separate clinical trials for each agent, providing an indirect comparison of their performance.
Table 1: this compound Efficacy in Familial Chylomicronemia Syndrome (FCS)
| Parameter | 20 mg/day | 40 mg/day |
| Mean Reduction in Fasting Triglycerides | 41%[1][13] | 70%[1][13] |
| Mean Reduction in Postprandial Triglycerides (AUC) | 37% | 30% |
Data from a Phase 2, open-label, single-center study (NCT01146522) in 6 patients with FCS over 21 days of treatment.[1][13]
Table 2: Lomitapide Efficacy in Homozygous Familial Hypercholesterolemia (HoFH)
| Parameter | Median Dose (mg/day) | Mean Reduction |
| LDL-C | 40 | 50% at 26 weeks[14] |
| LDL-C (Long-term) | 40 | 45.5% at 126 weeks[14] |
| LDL-C (Real-world) | 20 | 60%[15] |
Data from a pivotal open-label trial and a pan-European retrospective observational study.[14][15]
Table 3: Volanesorsen Efficacy in Familial Chylomicronemia Syndrome (FCS)
| Parameter | Mean Reduction from Baseline |
| Triglycerides (APPROACH Study) | 77% at 3 months[16] |
| Triglycerides (COMPASS Study - FCS subset) | 73% at 3 months[16] |
| ApoC-III | 84% at 3 months[17] |
Data from the Phase 3 APPROACH and COMPASS studies.[16][17]
Table 4: Evinacumab Efficacy in Homozygous Familial Hypercholesterolemia (HoFH)
| Parameter | Mean Reduction from Baseline |
| LDL-C (ELIPSE HoFH Study) | ~50% at 24 weeks[18] |
| LDL-C (Long-term) | 46.3% at 48 weeks[19][20] |
| LDL-C (Real-world) | 56% at 6 months[21] |
Data from the Phase 3 ELIPSE HoFH study and real-world evidence.[18][19][20][21]
Experimental Protocols: Key Clinical Trials
Understanding the methodologies of the key clinical trials is essential for interpreting the efficacy and safety data.
This compound: NCT01146522
This was an open-label, single-center, sequential-dose study to evaluate the safety, tolerability, and efficacy of pradigastat in patients with FCS.[1][13]
Caption: this compound NCT01146522 Study Design.
-
Primary Outcome Measures: Change from baseline in fasting triglyceride levels.
-
Key Inclusion Criteria: Adults with a diagnosis of FCS.
-
Assessments: Fasting and postprandial lipid panels, including triglycerides and apoB48, were assessed at baseline and throughout the treatment periods.[1][13]
Lomitapide: Pivotal Phase 3 Study
This was a single-arm, open-label, multicenter study to evaluate the efficacy and safety of lomitapide in adult patients with HoFH.[14]
-
Primary Efficacy Endpoint: Percent change in LDL-C from baseline to week 26.
-
Key Inclusion Criteria: Adults with a clinical or genetic diagnosis of HoFH.
-
Treatment: Lomitapide was initiated at a low dose and titrated up to a maximum of 60 mg/day based on tolerability.[5]
Volanesorsen: APPROACH Study
A Phase 3, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of volanesorsen in patients with FCS.[16]
-
Primary Endpoint: Percent change in fasting triglycerides from baseline at 3 months.
-
Key Inclusion Criteria: Patients with a diagnosis of FCS and fasting triglycerides ≥750 mg/dL.
-
Treatment: Patients were randomized to receive volanesorsen or placebo for 52 weeks.[16]
Evinacumab: ELIPSE HoFH Study (NCT03399786)
A Phase 3, randomized, double-blind, placebo-controlled trial to evaluate the efficacy and safety of evinacumab in patients with HoFH.[18][20]
-
Primary Endpoint: Percent change from baseline in LDL-C at week 24.
-
Key Inclusion Criteria: Patients aged 12 years or older with a diagnosis of HoFH.
-
Treatment: Patients were randomized to receive intravenous evinacumab 15 mg/kg or placebo every 4 weeks for 24 weeks.[19][20]
Safety and Tolerability
The safety profiles of these agents are a critical consideration in their clinical application.
Table 5: Summary of Common Adverse Events
| Agent | Common Adverse Events |
| This compound | Mild and transient gastrointestinal events (e.g., diarrhea, nausea).[1][13] |
| Lomitapide | Gastrointestinal disturbances (diarrhea, nausea, vomiting), hepatic steatosis, and elevated liver transaminases.[14][15][22] |
| Volanesorsen | Injection site reactions, thrombocytopenia.[16][17] |
| Evinacumab | Generally well-tolerated; reported adverse events include nasopharyngitis, influenza-like illness, and dizziness.[19][20] |
Conclusion
This compound, lomitapide, volanesorsen, and evinacumab represent significant advancements in the management of severe genetic lipid disorders. Their distinct mechanisms of action provide a range of therapeutic options for patients who are often refractory to conventional lipid-lowering therapies. While direct comparative efficacy and safety data from head-to-head trials are lacking, the available evidence from individual clinical studies highlights their potential to significantly reduce lipid levels in their respective target populations. The choice of therapy will depend on the specific lipid disorder, the patient's clinical profile, and the tolerability of the agent. Further research, including long-term safety and cardiovascular outcome studies, is needed to fully delineate the role of these novel agents in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lomitapide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Volanesorsen? [synapse.patsnap.com]
- 8. Volanesorsen, an antisense oligonucleotide to apolipoprotein C-III, increases lipoprotein lipase activity and lowers triglycerides in partial lipodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evinacumab: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Evinacumab-dgnb? [synapse.patsnap.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Evinacumab, an ANGPTL3 Inhibitor, in the Treatment of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Akcea and Ionis Announce Positive Results from Pivotal Study of Volanesorsen in Patients with Familial Chylomicronemia Syndrome (FCS) [prnewswire.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Evinacumab in homozygous familial hypercholesterolaemia: long-term safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Long-Term Efficacy and Safety of Evinacumab in Patients With Homozygous Familial Hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. Efficacy and Safety of Lomitapide in Homozygous Familial Hypercholesterolaemia: A Systematic Review [imrpress.com]
Pradigastat Sodium: A Comparative Guide to its Efficacy in Triglyceride Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Pradigastat Sodium, a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), and its effects on triglyceride levels. The information presented is based on clinical trial data to offer an objective comparison with other triglyceride-lowering therapies.
Introduction to this compound
This compound (formerly LCQ908) is an investigational drug developed for the treatment of Familial Chylomicronemia Syndrome (FCS).[1][2][3] FCS is a rare genetic disorder characterized by a deficiency in lipoprotein lipase (LPL), leading to severe hypertriglyceridemia due to the accumulation of chylomicrons in the blood.[1][3][4][5] this compound's mechanism of action targets the synthesis of triglycerides in the intestine, offering a novel therapeutic approach for managing FCS.[1][2][3][4][5]
Mechanism of Action: DGAT1 Inhibition
Diacylglycerol acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[2][6] It catalyzes the reaction of diacylglycerol and acyl-CoA to form triglycerides. In the small intestine, DGAT1 is crucial for the assembly and secretion of chylomicrons, the lipoprotein particles responsible for transporting dietary fats into the bloodstream.
By selectively inhibiting DGAT1, this compound reduces the synthesis of triglycerides within enterocytes, thereby decreasing the formation and secretion of chylomicrons.[4][5][6] This leads to a reduction in both fasting and postprandial triglyceride levels.
Figure 1: Signaling pathway of DGAT1 inhibition by Pradigastat.
Experimental Data: Clinical Trial Results
The primary clinical evidence for Pradigastat's efficacy comes from an open-label study (NCT01146522) involving six patients with FCS.[1][3][4] The study evaluated the effects of three different daily doses of Pradigastat (10 mg, 20 mg, and 40 mg) administered over 21-day periods.[1][4]
Fasting Triglyceride Levels
Pradigastat demonstrated a dose-dependent reduction in fasting triglyceride levels. The 20 mg and 40 mg doses resulted in significant decreases from baseline.[1][4][5]
| Dose | Mean Reduction from Baseline |
| 10 mg | No significant reduction |
| 20 mg | 41% |
| 40 mg | 70% |
Table 1: Effect of Pradigastat on Fasting Triglyceride Levels in FCS Patients.[1][4][5]
Postprandial Triglyceride and Apolipoprotein B-48 (ApoB48) Levels
The study also revealed substantial reductions in postprandial triglycerides and both fasting and postprandial ApoB48 levels, particularly with the 20 mg and 40 mg doses.[1][4][5] ApoB48 is a key structural protein of chylomicrons, and its reduction further supports the mechanism of inhibited chylomicron synthesis.[7]
| Parameter | 20 mg Dose vs. 10 mg Dose | 40 mg Dose vs. 10 mg Dose |
| Postprandial TG AUC (0-9h) | Significant Reduction | Significant Reduction |
| Fasting ApoB48 | Significant Reduction | Significant Reduction |
Table 2: Effect of Pradigastat on Postprandial Triglycerides and Fasting ApoB48.[5]
Experimental Protocol: NCT01146522
The clinical trial was designed as an open-label, three-period, sequential treatment study.[3]
-
Participants : Six patients with a confirmed diagnosis of Familial Chylomicronemia Syndrome.[1][3][4]
-
Run-in Period : A one-week very low-fat diet run-in period preceded the treatment phases.[1][3][4]
-
Treatment Periods : Patients underwent three consecutive 21-day treatment periods with Pradigastat at doses of 20 mg, 40 mg, and 10 mg, respectively.[1][4]
-
Washout Periods : Each treatment period was separated by a washout period of at least four weeks.[1][4]
-
Assessments : Fasting triglyceride levels were measured weekly. Postprandial triglycerides and ApoB48 levels were also monitored.[1][4]
Figure 2: Workflow of the NCT01146522 clinical trial.
Comparison with Other Triglyceride-Lowering Agents
While direct head-to-head trials are limited, a comparison of the percentage reduction in triglycerides can provide context for Pradigastat's efficacy relative to other established therapies. It is important to note that Pradigastat has been specifically studied in the FCS population, where other agents have little to no effect.[5]
| Drug Class | Agent(s) | Typical Triglyceride Reduction |
| DGAT1 Inhibitor | This compound | Up to 70% (in FCS) |
| Fibrates | Fenofibrate, Gemfibrozil | 30-50%[8] |
| Omega-3 Fatty Acids | Icosapent ethyl | 20-50%[8] |
| Statins | Atorvastatin, Rosuvastatin | 10-30%[8] |
| ApoC-III Inhibitor | Volanesorsen | ~77% (in FCS)[9] |
Table 3: Comparative Efficacy of Triglyceride-Lowering Agents.
Safety and Tolerability
In the clinical trial, Pradigastat was generally safe and well-tolerated.[1][4][5] The most commonly reported adverse events were mild and transient gastrointestinal issues, such as diarrhea, abdominal pain, and nausea.[4]
Conclusion
This compound has demonstrated substantial efficacy in reducing both fasting and postprandial triglyceride levels in patients with Familial Chylomicronemia Syndrome.[1][4][5][10] Its novel mechanism of inhibiting intestinal triglyceride synthesis via DGAT1 inhibition addresses a key pathological driver in this rare and difficult-to-treat disease.[2][4][5] The available clinical data suggests that Pradigastat, particularly at a 40 mg daily dose, can achieve triglyceride reductions comparable to or exceeding those of other potent lipid-lowering therapies, positioning it as a promising treatment for FCS.[4][5]
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rareconnect.org [rareconnect.org]
- 3. effect-of-the-dgat1-inhibitor-pradigastat-on-triglyceride-and-apob48-levels-in-patients-with-familial-chylomicronemia-syndrome - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. Frontiers | ApoB48 as an Efficient Regulator of Intestinal Lipid Transport [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. Managing of Dyslipidaemia Characterized by Accumulation of Triglyceride-Rich Lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
Comparative Analysis of Pradigastat Sodium's In Vitro Efficacy Across Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals detailing the cross-validation of Pradigastat Sodium's performance against alternative DGAT1 inhibitors, supported by experimental data and detailed protocols.
This compound, a potent and selective inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), has been a subject of significant research interest for its potential therapeutic applications in metabolic diseases.[1][2][3][4][5] This guide provides a comparative analysis of this compound's in vitro effects across various cell lines, offering a cross-validation of its activity and a comparison with other DGAT1 inhibitors.
Mechanism of Action
This compound exerts its effects by selectively inhibiting the DGAT1 enzyme, a key player in the final step of triglyceride synthesis.[2][3] This enzyme is highly expressed in the small intestine, where it is crucial for the absorption of dietary fats. By blocking DGAT1, this compound effectively reduces the synthesis and secretion of triglycerides, leading to lower postprandial triglyceride levels in the blood.
Signaling Pathway of DGAT1 Inhibition
Caption: DGAT1 inhibition by this compound.
Performance Data in Different Cell Lines
The inhibitory activity of this compound has been evaluated in various in vitro systems, demonstrating both its on-target potency and its off-target interactions.
| Compound | Target | Cell Line/System | Endpoint | Value | Reference |
| This compound | DGAT1 | - | IC50 | 0.157 µM | [6] |
| This compound | BCRP | BCRP-overexpressing human ovarian cancer cell line | IC50 | 5 µM | [6] |
| This compound | OATP1B1 | Stably expressing cell line | IC50 | 1.66 µM | [6] |
| This compound | OATP1B3 | Stably expressing cell line | IC50 | 3.34 µM | [6] |
| This compound | OAT3 | Stably expressing cell line | IC50 | 0.973 µM | [6] |
| This compound | Permeability | Caco-2 cells | - | Moderate-to-high | [2] |
Comparison with Alternative DGAT1 Inhibitors
Several other molecules have been developed to inhibit DGAT1. A comparison of their reported in vitro potencies provides context for this compound's efficacy.
| Compound | Target | Endpoint | Value | Reference |
| This compound | DGAT1 | IC50 | 157 nM | |
| A-922500 | human DGAT1 | IC50 | 7 nM | [7][8][9] |
| T863 | DGAT1 | IC50 | 15 nM | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays mentioned in the literature.
DGAT1 Inhibition Assay (General Protocol)
A common method to determine the in vitro inhibitory activity of compounds against DGAT1 involves a biochemical assay using microsomes from cells overexpressing the enzyme.
Workflow:
Caption: Workflow for a DGAT1 inhibition assay.
Steps:
-
Preparation of Reagents:
-
Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mg/ml bovine serum albumin).
-
Prepare substrate solution containing a diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Prepare serial dilutions of the test compound (e.g., this compound) and control inhibitors.
-
-
Enzyme Reaction:
-
Add the assay buffer, substrate solution, and test compound to a reaction vessel.
-
Initiate the reaction by adding microsomes containing DGAT1.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-30 minutes).
-
-
Termination and Lipid Extraction:
-
Stop the reaction by adding a solution of chloroform/methanol.
-
Add water and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Quantification:
-
Evaporate the solvent from the organic phase.
-
Reconstitute the lipid extract in a suitable solvent.
-
Quantify the amount of radiolabeled triglyceride formed using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
BCRP-Mediated Efflux Assay
This assay is used to assess the potential of a compound to inhibit the function of the Breast Cancer Resistance Protein (BCRP), an efflux transporter.
Cell Line: A human cell line overexpressing BCRP (e.g., a BCRP-overexpressing human ovarian cancer cell line) and its corresponding parental cell line are used.
Steps:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) or a known BCRP inhibitor (positive control) for a specific duration (e.g., 1 hour).
-
Substrate Addition: Add a fluorescent BCRP substrate (e.g., Hoechst 33342) to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period.
-
Measurement: Measure the intracellular fluorescence using a fluorescence plate reader. Increased intracellular fluorescence in the presence of the test compound indicates inhibition of BCRP-mediated efflux.
-
Data Analysis: Calculate the IC50 value from the concentration-response curve.
OATP-Mediated Uptake Assay
This assay evaluates the inhibitory potential of a compound on the Organic Anion Transporting Polypeptides (OATP), which are uptake transporters.
Cell Lines: Use cell lines stably expressing specific OATP isoforms (e.g., OATP1B1, OATP1B3) and a control cell line without the transporter.
Steps:
-
Cell Seeding: Plate the cells in a multi-well plate and culture until they form a monolayer.
-
Compound and Substrate Incubation: Add a solution containing a radiolabeled OATP substrate (e.g., [3H]-estradiol-17β-glucuronide for OATP1B1/1B3) and different concentrations of the test compound (e.g., this compound) to the cells.
-
Uptake: Incubate for a short period (e.g., 5 minutes) at 37°C to allow for substrate uptake.
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular substrate.
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of transporter-mediated uptake against the concentration of the test compound.
Conclusion
This compound is a potent inhibitor of DGAT1 with an IC50 in the nanomolar range. In vitro studies have confirmed its activity and have also characterized its interactions with other cellular transporters, albeit at micromolar concentrations. When compared to other DGAT1 inhibitors like A-922500 and T863, this compound demonstrates comparable, though slightly less potent, in vitro efficacy. The provided experimental protocols offer a framework for the consistent and reproducible evaluation of this compound and other DGAT1 inhibitors in various cell lines, facilitating further research and development in this therapeutic area.
References
- 1. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Pradigastat Sodium's Efficacy: A Comparative Analysis in the Context of DGAT1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Pradigastat Sodium, a selective Diacylglycerol Acyltransferase 1 (DGAT1) inhibitor, with the metabolic phenotype observed in DGAT1 knockout animal models. By examining the impact of both pharmacological inhibition and genetic deletion of DGAT1, we can gain deeper insights into the drug's mechanism of action and its specificity.
Introduction to this compound and DGAT1
This compound is a potent and selective inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis.[1] DGAT1 is highly expressed in the small intestine, where it plays a key role in the absorption of dietary fats.[2] Inhibition of DGAT1 is therefore a promising therapeutic strategy for conditions characterized by elevated triglyceride levels, such as familial chylomicronemia syndrome (FCS).[2]
DGAT1 knockout mice have been instrumental in elucidating the physiological role of this enzyme. These animals are viable and exhibit a range of metabolic alterations, including resistance to diet-induced obesity, increased sensitivity to insulin and leptin, and reduced tissue triglyceride levels.[3][4]
Comparative Efficacy: this compound vs. DGAT1 Knockout
While no direct studies have been published on the administration of this compound to DGAT1 knockout mice, research using other potent DGAT1 inhibitors in these models provides critical insights into the drug's on-target effects. The primary expectation is that administering a specific DGAT1 inhibitor to an animal that genetically lacks the DGAT1 enzyme would result in no significant additional physiological effect, thereby confirming the drug's specificity.
Studies with other DGAT1 inhibitors have demonstrated that their effects on body weight are indeed mechanism-based, as the inhibitors produced weight loss in wild-type mice but not in DGAT1 knockout mice.[5] This confirms that the therapeutic benefits of these inhibitors are mediated through their interaction with DGAT1.
Interestingly, one study comparing a DGAT1 inhibitor (PF-04620110) to DGAT1 knockout mice found that pharmacological inhibition in wild-type mice led to a greater increase in postprandial glucagon-like peptide-1 (GLP-1) levels than was observed in the DGAT1 knockout mice.[6] This suggests that the acute pharmacological blockade of DGAT1 may induce effects that are more pronounced than the chronic adaptations seen in a genetic knockout model.
The following tables summarize the expected comparative effects based on existing data for this compound in wild-type models and the known phenotype of DGAT1 knockout mice.
Data Presentation
Table 1: Comparison of Metabolic Parameters
| Parameter | Effect of this compound (in Wild-Type Models) | Phenotype of DGAT1 Knockout Mice | Rationale for Comparison |
| Fasting Triglycerides | Significant reduction[2] | Generally normal plasma triglycerides, but reduced tissue triglycerides[3] | Both interventions target DGAT1-mediated triglyceride synthesis, but systemic effects on plasma levels may differ due to compensatory mechanisms in knockout models. |
| Postprandial Triglycerides | Dose-dependent suppression[2] | Protected from post-meal spikes in plasma triglycerides[2] | Both pharmacological inhibition and genetic deletion of DGAT1 impair the absorption and re-esterification of dietary fats in the intestine. |
| Body Weight on High-Fat Diet | Inhibition of weight gain[7] | Resistant to diet-induced obesity[3] | Both interventions lead to reduced fat absorption and increased energy expenditure. |
| Insulin Sensitivity | Improved[3] | Increased insulin sensitivity[3] | The precise mechanisms are still under investigation but are linked to reduced lipotoxicity and altered lipid metabolism. |
| Leptin Sensitivity | Increased[3] | Increased leptin sensitivity[3] | DGAT1 deficiency appears to enhance the signaling pathways of leptin, a key hormone in regulating appetite and energy balance. |
Table 2: Effects on Gut Hormones
| Gut Hormone | Effect of DGAT1 Inhibitor (PF-04620110) in Wild-Type Mice | Phenotype in DGAT1 Knockout Mice |
| Active GLP-1 (post-lipid challenge) | 4.5-fold increase[6] | 3.1-fold increase[6] |
| Total GLP-1 (post-lipid challenge) | 17.2-fold increase[6] | 7.2-fold increase[6] |
Experimental Protocols
Oral Fat Tolerance Test (OFTT)
This protocol is a standard method to assess postprandial lipid excursion.
-
Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.[8]
-
Baseline Blood Collection: A small blood sample is collected from the tail vein to measure baseline triglyceride levels.[8]
-
Oral Gavage: A lipid source, such as corn oil or olive oil (typically 10 ml/kg body weight), is administered via oral gavage.[6][8] If a DGAT1 inhibitor is being tested, it is usually administered 30-60 minutes prior to the lipid challenge.[6]
-
Serial Blood Sampling: Blood samples are collected at various time points post-gavage (e.g., 1, 2, 3, 4, and 6 hours) to measure plasma triglyceride concentrations.[9]
-
Data Analysis: The area under the curve (AUC) for plasma triglycerides is calculated to quantify the total postprandial lipid excursion.[8]
Insulin Tolerance Test (ITT)
This test measures the whole-body insulin sensitivity.
-
Animal Preparation: Mice are fasted for a short period (typically 4-6 hours).[10]
-
Baseline Glucose Measurement: A baseline blood glucose reading is taken from a tail snip using a glucometer.[11]
-
Insulin Injection: Human insulin is administered intraperitoneally (IP) at a dose typically ranging from 0.5 to 1.0 U/kg body weight.[11]
-
Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the insulin injection.[11]
-
Data Analysis: The rate of glucose disappearance from the blood is calculated to determine insulin sensitivity. A faster decline indicates greater insulin sensitivity.
Leptin Sensitivity Test
This protocol assesses the response to the anorexigenic effects of leptin.
-
Animal Acclimation: Mice are individually housed and acclimated to the testing conditions.
-
Baseline Measurements: Daily food intake and body weight are recorded for several days to establish a baseline.[12]
-
Leptin Administration: Recombinant mouse leptin is injected (intraperitoneally or intracerebroventricularly) at a specified dose.[12]
-
Post-injection Monitoring: Food intake and body weight are measured at various time points (e.g., 4, 14, 24, 48, and 72 hours) after leptin administration.[12]
-
Data Analysis: A significant reduction in food intake and body weight following leptin injection indicates leptin sensitivity.
Visualizations
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Increased insulin and leptin sensitivity in mice lacking acyl CoA:diacylglycerol acyltransferase 1 [jci.org]
- 4. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight and modulates gut peptide release--potential insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating the appropriate oral lipid tolerance test model for investigating plasma triglyceride elevation in mice | PLOS One [journals.plos.org]
- 9. jove.com [jove.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. mmpc.org [mmpc.org]
- 12. journals.physiology.org [journals.physiology.org]
Pradigastat Sodium: A Comparative Analysis of Potency and Selectivity Against Acyltransferases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradigastat Sodium (also known as LCQ-908) is recognized as a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis.[1][2][3][4] DGAT1 plays a crucial role in the absorption of dietary fats in the small intestine.[4] Its inhibition is a therapeutic strategy for managing metabolic disorders associated with elevated triglyceride levels, such as familial chylomicronemia syndrome (FCS).[3][5] This guide provides a comparative overview of the potency and selectivity of this compound against its primary target, DGAT1, and other key acyltransferases, namely DGAT2, Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), and Acyl-coenzyme A:cholesterol acyltransferase 2 (ACAT2). A comprehensive understanding of its selectivity profile is critical for assessing its therapeutic potential and predicting off-target effects.
Potency and Selectivity of this compound
The table below summarizes the known inhibitory activity of this compound against DGAT1 and highlights the lack of publicly available data for other key acyltransferases.
| Enzyme Target | IC50 (µM) | Data Availability |
| DGAT1 | 0.157[1][2] | Published |
| DGAT2 | Not Reported | Not Publicly Available |
| ACAT1 | Not Reported | Not Publicly Available |
| ACAT2 | Not Reported | Not Publicly Available |
It is important to note that DGAT1 and DGAT2, while catalyzing the same final step in triglyceride synthesis, are encoded by different genes and exhibit distinct tissue expression patterns and physiological roles.[7] Similarly, ACAT1 and ACAT2 are distinct enzymes involved in cholesterol esterification. Therefore, the selectivity of a DGAT1 inhibitor against these other acyltransferases is a critical determinant of its overall pharmacological profile.
Pradigastat has also been evaluated for its effects on other proteins, showing some off-target activity on various transporters. The reported IC50 values are 5 µM for Breast Cancer Resistance Protein (BCRP), 1.66 µM for Organic Anion Transporting Polypeptide 1B1 (OATP1B1), 3.34 µM for OATP1B3, and 0.973 µM for Organic Anion Transporter 3 (OAT3).[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the triglyceride synthesis pathway and a general workflow for assessing acyltransferase inhibitor activity.
Caption: Inhibition of DGAT1 by Pradigastat in the triglyceride synthesis pathway.
Caption: A generalized workflow for determining the IC50 of an acyltransferase inhibitor.
Experimental Protocols
The following are generalized protocols for in vitro enzyme assays to determine the potency of inhibitors against DGAT and ACAT enzymes. These are based on commonly used methodologies in the field.
Diacylglycerol O-Acyltransferase (DGAT) Inhibition Assay
This protocol describes a common method using radiolabeled substrates to measure DGAT activity.
1. Materials:
- Enzyme source: Microsomes isolated from cells or tissues expressing DGAT1 or DGAT2.
- Substrates: [14C]oleoyl-CoA and 1,2-dioleoylglycerol.
- Assay buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and bovine serum albumin (BSA).
- Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO).
- Stop solution: Isopropanol/heptane/water mixture.
- Scintillation cocktail.
2. Procedure:
- Prepare a reaction mixture containing the assay buffer, 1,2-dioleoylglycerol, and the enzyme source.
- Add varying concentrations of Pradigastat or vehicle control to the reaction mixture and pre-incubate.
- Initiate the reaction by adding [14C]oleoyl-CoA.
- Incubate the reaction at 37°C for a specified time.
- Stop the reaction by adding the stop solution.
- Extract the lipids by adding heptane and water, followed by vortexing and centrifugation.
- Transfer the upper organic phase containing the radiolabeled triglycerides to a new tube.
- Evaporate the solvent and redissolve the lipid extract.
- Quantify the amount of [14C]-labeled triglyceride formed using liquid scintillation counting.
- Calculate the percentage of inhibition at each Pradigastat concentration and determine the IC50 value by non-linear regression analysis.
Acyl-coenzyme A:cholesterol Acyltransferase (ACAT) Inhibition Assay
This protocol outlines a typical fluorescence-based assay for measuring ACAT activity.
1. Materials:
- Enzyme source: Microsomes from cells expressing ACAT1 or ACAT2.
- Substrates: Oleoyl-CoA and a fluorescent cholesterol analog (e.g., NBD-cholesterol).
- Assay buffer: Potassium phosphate buffer (pH 7.4) containing BSA.
- Inhibitor: this compound dissolved in a suitable solvent.
- Lipid extraction solution: Chloroform/methanol mixture.
- Thin-layer chromatography (TLC) plates and developing solvent.
2. Procedure:
- Prepare the reaction mixture with assay buffer, fluorescent cholesterol analog, and the enzyme source.
- Add different concentrations of Pradigastat or vehicle control and pre-incubate.
- Start the reaction by adding oleoyl-CoA.
- Incubate at 37°C.
- Terminate the reaction by adding the lipid extraction solution.
- Separate the fluorescent cholesteryl esters from the unreacted fluorescent cholesterol using TLC.
- Visualize the TLC plate under UV light and quantify the fluorescence intensity of the cholesteryl ester spots.
- Calculate the percentage of inhibition for each concentration of Pradigastat and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of DGAT1. While its selectivity for DGAT1 is a key characteristic highlighted in the literature, the lack of publicly available, quantitative data on its inhibitory activity against other major acyltransferases like DGAT2, ACAT1, and ACAT2 limits a comprehensive comparative analysis. For a thorough evaluation of its therapeutic window and potential for off-target effects, further studies detailing its selectivity profile against a broader panel of acyltransferases are warranted. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diglyceride Acyltransferase (DGAT) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. The role of DGAT1 and DGAT2 in regulating tumor cell growth and their potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pradigastat Sodium and Novel Therapeutic Strategies for Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
The landscape of hyperlipidemia management is rapidly evolving, with novel therapeutic strategies challenging established treatment paradigms. This guide provides an objective comparison of Pradigastat Sodium against key emerging therapies, including PCSK9 inhibitors, ANGPTL3 inhibitors, and bempedoic acid. The following sections detail their mechanisms of action, comparative efficacy from clinical trials, and the experimental protocols underpinning these findings.
Comparative Efficacy of Lipid-Lowering Therapies
The following tables summarize the quantitative data from clinical trials, offering a clear comparison of the performance of this compound and novel therapeutic alternatives in modulating key lipid parameters.
Table 1: Efficacy of this compound in Patients with Familial Chylomicronemia Syndrome (FCS)
| Dose | Fasting Triglyceride Reduction | Key Findings |
| 20 mg | 41% | Reduction almost entirely due to a decrease in chylomicron triglycerides.[1][2][3] |
| 40 mg | 70% | Substantial reductions in postprandial triglycerides and apoB48 were also observed.[1][2][3] |
Table 2: Efficacy of Novel Therapeutic Strategies for Hyperlipidemia
| Drug Class | Examples | LDL-C Reduction | Mechanism of Action |
| PCSK9 Inhibitors (mAbs) | Alirocumab, Evolocumab | ~60% | Monoclonal antibodies that bind to PCSK9, preventing LDL receptor degradation.[[“]][5] |
| PCSK9 Inhibitors (siRNA) | Inclisiran | Significant and sustained | Small interfering RNA that inhibits PCSK9 synthesis in the liver.[6][7][8] |
| ANGPTL3 Inhibitors | Evinacumab | ~50% (in HoFH) | Monoclonal antibody that inhibits ANGPTL3, leading to increased lipoprotein lipase activity.[9][10][11] |
| ATP Citrate Lyase Inhibitors | Bempedoic Acid | ~15-25% | Inhibits ATP citrate lyase, an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[12][13][14] |
Mechanisms of Action and Signaling Pathways
Understanding the distinct molecular pathways targeted by each therapeutic agent is crucial for their strategic development and clinical application.
This compound: A DGAT1 Inhibitor
This compound is a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for the final step of triglyceride synthesis in the small intestine.[15][16] By inhibiting DGAT1, this compound reduces the synthesis and secretion of chylomicrons, thereby lowering plasma triglyceride levels, particularly in the postprandial state.[1][17]
Mechanism of Action of this compound.
Novel Therapeutic Strategies: Targeting Key Regulators of Lipid Metabolism
Novel therapies for hyperlipidemia target different key proteins involved in lipid homeostasis, leading to significant reductions in LDL-cholesterol.
-
PCSK9 Inhibitors: These agents, either monoclonal antibodies or small interfering RNA (siRNA), prevent the PCSK9-mediated degradation of LDL receptors on hepatocytes.[[“]][5][18] This results in increased recycling of LDL receptors to the cell surface, leading to enhanced clearance of LDL-C from the circulation.[18]
-
ANGPTL3 Inhibitors: Angiopoietin-like protein 3 (ANGPTL3) is an inhibitor of lipoprotein lipase (LPL) and endothelial lipase (EL).[10][19][20] By inhibiting ANGPTL3, drugs like evinacumab increase the activity of these lipases, leading to enhanced breakdown of triglycerides and a subsequent reduction in LDL-C levels, independent of the LDL receptor pathway.[9][21]
-
Bempedoic Acid: This small molecule inhibits ATP citrate lyase (ACL), an enzyme that acts upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[12][13][22] By reducing the synthesis of cholesterol in the liver, bempedoic acid leads to the upregulation of LDL receptors and increased clearance of LDL-C.[14][23]
Signaling pathways targeted by novel hyperlipidemia therapies.
Experimental Protocols
The clinical evaluation of these lipid-lowering therapies generally follows a standardized, multi-phase approach to establish safety, tolerability, and efficacy.
Phase II Clinical Trial Protocol: A Representative Workflow
This protocol outlines a typical design for a Phase II study evaluating a novel lipid-lowering agent.
1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
2. Patient Population:
- Inclusion Criteria: Adults with a diagnosis of primary hyperlipidemia (including heterozygous familial hypercholesterolemia) and/or established atherosclerotic cardiovascular disease, who are on a stable diet and may or may not be on a stable statin therapy. Specific lipid entry criteria (e.g., LDL-C > 100 mg/dL) are defined.
- Exclusion Criteria: History of homozygous familial hypercholesterolemia, recent major cardiovascular events, severe renal or hepatic impairment, and use of other lipid-lowering therapies within a specified washout period.
3. Treatment:
- Patients are randomized to receive either the investigational drug at one of several dose levels or a matching placebo.
- The treatment period typically ranges from 12 to 24 weeks.
4. Assessments:
- Primary Efficacy Endpoint: Percent change in LDL-C from baseline to the end of the treatment period.
- Secondary Efficacy Endpoints: Percent change in other lipid parameters (e.g., total cholesterol, triglycerides, HDL-C, non-HDL-C, ApoB), and the proportion of patients achieving pre-defined LDL-C goals.
- Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests (including liver function tests and creatine kinase), vital signs, and electrocardiograms.
5. Statistical Analysis: The primary efficacy analysis is typically performed using an analysis of covariance (ANCOVA) model, with the percent change from baseline in LDL-C as the dependent variable, and treatment group and baseline LDL-C as independent variables.
A typical experimental workflow for a Phase II clinical trial.
References
- 1. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the DGAT1 inhibitor pradigastat on triglyceride and apoB48 levels in patients with familial chylomicronemia syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. article.imrpress.com [article.imrpress.com]
- 6. What is the mechanism of Inclisiran? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Evinacumab: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Angiopoietin-Like Protein 3 (ANGPTL3) Inhibitors in the Management of Refractory Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. jscimedcentral.com [jscimedcentral.com]
- 17. Effect of the DGAT1 Inhibitor Pradigastat on Triglyceride and ApoB48 Levels in Patients with Familial Chylomicronemia Syndrome - OAK Open Access Archive [oak.novartis.com]
- 18. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evinacumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. What is the mechanism of Evinacumab-dgnb? [synapse.patsnap.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 23. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Proper Disposal of Pradigastat Sodium: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of the investigational compound Pradigastat Sodium, ensuring the protection of personnel and the environment.
For researchers and scientists in the fast-paced world of drug development, proper handling and disposal of investigational compounds like this compound are paramount. Adherence to safety protocols and regulatory requirements is not just a matter of compliance, but a cornerstone of a responsible research environment. This guide provides essential, step-by-step information for the proper disposal of this compound, a selective DGAT1 inhibitor used in metabolic disease research.
Disposal Procedure for this compound
The following procedure is based on the likelihood that this compound is a non-hazardous pharmaceutical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Nitrile gloves
Step 2: Waste Characterization
The first crucial step is to determine the correct waste stream for this compound within your institution's waste management program.
-
Consult your institution's EHS department: This is the most critical step. Your EHS professionals are equipped to provide specific guidance based on local, state, and federal regulations and their assessment of the compound.
-
Review available safety information: While a specific Safety Data Sheet (SDS) with disposal information is not widely public, internal documentation or supplier information should be consulted. The information that it is shipped as non-hazardous is a key indicator.[3]
Step 3: Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and ensure compliant disposal.
-
Non-Hazardous Pharmaceutical Waste Stream: If confirmed as non-hazardous, collect waste this compound in a designated, clearly labeled container for non-hazardous pharmaceutical waste. This container should be separate from hazardous chemical waste, sharps, and biohazardous waste.
-
Original Containers: Whenever possible, leave chemicals in their original containers. If you must transfer the waste, ensure the new container is compatible and clearly labeled with the chemical name and any associated hazards.
-
No Mixing: Do not mix this compound waste with other chemical waste.
Step 4: Disposal Pathway
The designated disposal pathway for non-hazardous pharmaceutical waste is typically incineration.
-
Licensed Waste Management Vendor: Your institution's EHS department will have a contract with a licensed environmental management vendor for the transportation and disposal of chemical waste.
-
Incineration: Non-hazardous pharmaceutical waste is generally sent for incineration at a permitted facility to ensure its complete destruction.[4]
-
Do Not Dispose in Regular Trash or Down the Drain: Never dispose of this compound, or any research compound, in the regular trash or by pouring it down the drain.[5] This is to prevent environmental contamination and potential harm to aquatic life.
Step 5: Documentation
Maintain meticulous records of all waste disposal activities.
-
Waste Manifests: Ensure that all waste shipments are accompanied by a complete and accurate waste manifest.
-
Certificates of Destruction: Obtain and retain certificates of destruction from the disposal vendor as proof of proper disposal.[4]
-
Internal Records: Keep internal logs of the amount of this compound disposed of and the date of disposal.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Quantitative Data Summary
As this compound is an investigational compound for research use, there is no publicly available quantitative data regarding disposal limits or environmental concentrations. Disposal quantities will be dictated by laboratory generation rates and institutional collection schedules.
| Data Point | Value | Source |
| Regulatory Framework | EPA, RCRA | [1][2] |
| Shipping Classification | Non-hazardous | [3] |
| Recommended Disposal Method | Incineration | [4] |
Experimental Protocols
No experimental protocols for the specific deactivation or disposal of this compound are available in the searched literature. The recommended procedure relies on established best practices for pharmaceutical waste management.
By following these guidelines and, most importantly, consulting with your institution's EHS department, you can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Personal protective equipment for handling Pradigastat Sodium
Pradigastat Sodium is a selective and orally effective diacylglyceryl acyltransferase 1 (DGAT1) inhibitor used in research to study diseases associated with abnormal triglyceride metabolism. Due to its potent enzymatic activity, careful handling is crucial to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals.
Note: This information is based on general best practices for handling potent pharmaceutical compounds. A substance-specific Safety Data Sheet (SDS) for this compound could not be located. It is imperative to obtain the SDS from your supplier and conduct a thorough risk assessment before handling this compound.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is required to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE based on the principles of handling potent active pharmaceutical ingredients (APIs).
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting (Powder) | - Primary Engineering Control: Chemical fume hood, biological safety cabinet, or glove box.- Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. A Powered Air-Purifying Respirator (PAPR) may be necessary for higher-risk activities.- Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated.- Eye Protection: Chemical splash goggles or a full-face shield.- Body Protection: A disposable, solid-front lab coat or gown. |
| Solution Preparation and Handling | - Primary Engineering Control: Chemical fume hood.- Respiratory Protection: Generally not required if handled exclusively within a fume hood. Risk assessment may indicate the need for a respirator.- Hand Protection: Nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Body Protection: Standard lab coat. |
| Waste Disposal | - Hand Protection: Double-gloving with nitrile gloves.- Eye Protection: Safety glasses with side shields or chemical splash goggles.- Body Protection: Lab coat or gown. |
Operational and Disposal Plans
A clear, step-by-step plan for handling and disposing of this compound is essential to maintain a safe laboratory environment.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Cover the work surface with a disposable, absorbent bench liner.
-
Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.) within the fume hood before starting.
-
Don all required PPE as specified in the table above for handling powder.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of powder onto weigh paper.
-
Avoid generating dust. If any powder is spilled, clean it immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Solubilization:
-
Transfer the weighed powder into an appropriate vial.
-
Add the desired solvent (e.g., DMSO) to the vial using a calibrated pipette.
-
Securely cap the vial and mix gently until the solid is fully dissolved.
-
-
Post-Handling:
-
Wipe down the exterior of the vial and any equipment used with a suitable decontaminating solution.
-
Carefully remove and dispose of all disposable materials (gloves, bench liner, weigh paper) into a designated hazardous waste container.
-
Thoroughly wash hands after removing PPE.
-
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, disposable labware, and used PPE, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed hazardous liquid waste container.
-
Follow your institution's and local regulations for the final disposal of chemical waste.
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
